1,6-Dinitrocarbazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dinitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFATMTVUAOEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031243 | |
| Record name | 1,6-Dinitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3062-57-5, 108625-05-4 | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dinitrocarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dinitrocarbazole (CAS Number: 3062-57-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this document provides a comprehensive overview of the available technical information for 1,6-Dinitrocarbazole, it is important to note that specific experimental data, particularly regarding its biological activity and detailed signaling pathways, is limited in publicly accessible scientific literature. The information presented herein is based on available data for carbazole derivatives and general chemical principles.
Introduction
This compound is a nitroaromatic heterocyclic organic compound. The carbazole scaffold is a prominent structural motif in numerous biologically active compounds, and the introduction of nitro groups can significantly influence the molecule's electronic properties and biological activity.[1] Carbazoles and their derivatives have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This guide provides a technical overview of the chemical properties, synthesis, and characterization of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C12H7N3O4.[2] Its molecular structure consists of a tricyclic carbazole core with two nitro groups substituted at the 1 and 6 positions.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3062-57-5 | [3] |
| Molecular Formula | C12H7N3O4 | [2] |
| Molecular Weight | 257.20 g/mol | [2] |
| IUPAC Name | 1,6-dinitro-9H-carbazole | [2] |
| Synonyms | 1,6-Dinitro-9H-carbazole | [2] |
| Melting Point | Not available | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents. |
Synthesis and Purification
The synthesis of dinitrocarbazoles typically involves the direct nitration of a carbazole starting material. The regioselectivity of the nitration is influenced by the reaction conditions and the presence of other substituents on the carbazole ring.
General Experimental Protocol for Nitration of Carbazole
The following is a general procedure for the dinitration of carbazole, which may yield a mixture of isomers including this compound. Specific optimization would be required to favor the 1,6-isomer.
Materials:
-
Carbazole
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Glacial Acetic Acid
-
Ice
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolve carbazole in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the carbazole solution with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure dinitration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude dinitrocarbazole product.
-
Filter the precipitate and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the purified dinitrocarbazole isomers.
Note: The separation of the 1,6-isomer from other isomers (e.g., 3,6-dinitrocarbazole) would likely require chromatographic techniques such as column chromatography.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A conceptual workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (6H) in the downfield region (typically 7.0-9.0 ppm), with chemical shifts influenced by the electron-withdrawing nitro groups. The N-H proton would likely appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons (12C) in the range of 110-150 ppm. Carbons attached to the nitro groups would be significantly deshielded and appear at the lower end of this range. |
| FT-IR (cm⁻¹) | - N-H stretch: ~3300-3500 (broad)- Aromatic C-H stretch: ~3000-3100- Asymmetric NO₂ stretch: ~1500-1550- Symmetric NO₂ stretch: ~1300-1350- Aromatic C=C stretch: ~1400-1600 |
| UV-Vis | Absorption maxima are expected in the UV region, characteristic of the carbazole aromatic system, with potential shifts due to the nitro-substituents. |
Biological Activity and Potential Applications
The biological activities of many carbazole derivatives have been reported, suggesting potential for drug development.[1] However, there is a notable lack of specific studies on the biological effects of this compound.
General Biological Activities of Carbazole Derivatives
-
Anticancer Activity: Many carbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve DNA intercalation, inhibition of topoisomerase, or induction of apoptosis.
-
Antimicrobial Activity: The carbazole nucleus is a key component in some antibiotics. Synthetic carbazole derivatives have also shown promising antibacterial and antifungal activities.[1]
-
Other Activities: Various other activities, including anti-inflammatory, antiviral, and neuroprotective effects, have been reported for different carbazole-based compounds.[1]
Potential Signaling Pathways
Given the lack of specific data for this compound, it is speculative to assign it to a particular signaling pathway. However, based on the activities of other nitroaromatic compounds and carbazole derivatives, potential (but unverified) mechanisms could involve:
-
Induction of Oxidative Stress: Nitroaromatic compounds can undergo metabolic reduction to form reactive nitroso and hydroxylamino derivatives, which can lead to the generation of reactive oxygen species (ROS) and induce cellular damage.
-
DNA Damage Response: If the compound acts as a DNA damaging agent, it could activate pathways involving ATM/ATR kinases, leading to cell cycle arrest and apoptosis via p53-dependent or independent mechanisms.
Hypothetical Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.
References
1,6-Dinitrocarbazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and experimental data specifically for 1,6-dinitrocarbazole (CAS No: 3062-57-5) are notably scarce. Much of the available data is predicted, and experimental studies often focus on the more readily synthesized 3,6-dinitrocarbazole isomer. This guide compiles the available information on this compound and draws comparisons with related, better-studied carbazole derivatives.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The carbazole scaffold is present in various biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] Dinitrocarbazoles, as a subclass, are important intermediates in the synthesis of more complex functionalized carbazoles, such as diamino- and dithiocarbazoles, which are used in the development of dyes, pharmaceuticals, and electronic materials.
This guide focuses on the chemical structure and properties of the this compound isomer, highlighting the challenges in its synthesis and the current gaps in its characterization and biological evaluation.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula C₁₂H₇N₃O₄. The structure consists of a central carbazole core with two nitro groups (-NO₂) substituted at the 1 and 6 positions of the tricyclic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3062-57-5 | [2] |
| Molecular Formula | C₁₂H₇N₃O₄ | [2] |
| Molecular Weight | 257.20 g/mol | [3] |
| Boiling Point | 537.2 ± 30.0 °C (Predicted) | ChemicalBook |
| Density | 1.610 g/cm³ (Predicted) | ChemicalBook |
| pKa | 12.91 ± 0.30 (Predicted) | ChemicalBook |
Note: The majority of the physicochemical data available for this compound is based on computational predictions and has not been experimentally verified in peer-reviewed literature.
Synthesis and Experimental Protocols
The synthesis of specific dinitrocarbazole isomers is challenging due to the directing effects of the nitrogen heteroatom in the carbazole ring during electrophilic substitution reactions like nitration.
General Nitration of Carbazole
Direct nitration of carbazole typically yields a mixture of isomers, with the 3,6-dinitrocarbazole being the major product due to the electronic properties of the carbazole nucleus.
A General Experimental Protocol for the Synthesis of 3,6-Dinitrocarbazole: [4][5]
-
Dissolution: Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M), warming slightly to achieve complete dissolution.[4]
-
Acidification: Add concentrated sulfuric acid (0.15 M) to the solution with vigorous stirring.[4]
-
Cooling: Immerse the reaction flask in an ice bath to bring the temperature to approximately 3 °C.[4]
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (0.02 M) and concentrated sulfuric acid (0.01 M) dropwise from a dropping funnel with continuous vigorous stirring.[4] It is crucial to maintain the reaction temperature below 10 °C throughout the addition.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[4]
-
Precipitation: Pour the reaction mixture into 150 g of crushed ice to precipitate the dinitrocarbazole product.[4]
-
Isolation and Purification: Filter the precipitate and wash thoroughly with water. The crude product can be recrystallized from chloroform.[4]
Challenges in the Synthesis of this compound
The synthesis of this compound is not as straightforward as its 3,6-isomer. The positions 3 and 6 are electronically favored for electrophilic attack. To achieve substitution at the 1 and 6 positions, a multi-step synthetic strategy would likely be required, potentially involving the use of blocking groups to deactivate the 3 and 8 positions, followed by nitration and subsequent removal of the blocking groups. No detailed experimental protocol for the selective synthesis of this compound is readily available in the surveyed literature.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of dinitrocarbazoles, emphasizing the challenge of isomer separation.
Caption: Synthetic pathway for dinitrocarbazoles highlighting isomer formation.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are not available in the public domain. For the purpose of structural elucidation, researchers would typically rely on a combination of these techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.[6]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), as well as C-H and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. For 3,6-dinitrocarbazole, the mass spectrum shows a molecular ion peak at m/z 257.[3]
Some limited ¹H NMR data is available for a derivative, 9-Ethyl-3-methyl-1,6-dinitrocarbazole :
-
¹H NMR (300 MHz, CDCl₃, p.p.m.): 8.99 (d, 2.17 Hz, 1H), 8.45 (d of d, 8.96 and 2.19 Hz, 1H), 8.20 (s, 1H), 7.88 (s, 1H), 7.54 (d, 9.14 Hz, 1H), 4.42 (q, 7.04 Hz, 2H), 2.61 (s, 3H), 1.43 (t, 7.13 Hz, 3H).[7]
Biological Activities
While there is a substantial body of research on the biological activities of carbazole derivatives, no specific studies on the biological effects of this compound have been found.[1] However, the broader class of carbazole compounds has been shown to possess a variety of interesting pharmacological properties:
-
Antimicrobial Activity: Many N-substituted carbazole derivatives have demonstrated potent antibacterial and antifungal activities.[1] For example, derivatives of 3,6-dinitrocarbazole have been synthesized and evaluated for their antibacterial properties.[4]
-
Anticancer Activity: Certain carbazole derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1]
-
Anti-inflammatory and Analgesic Effects: The carbazole scaffold is also associated with anti-inflammatory and analgesic properties.[4]
The biological activity of dinitrocarbazole isomers can be highly dependent on the specific substitution pattern of the nitro groups, as this affects the molecule's electronic properties, solubility, and ability to interact with biological targets.[8] Further research is needed to elucidate the potential biological activities of this compound.
Conclusion
This compound remains a poorly characterized isomer within the dinitrocarbazole family. The lack of a straightforward and selective synthetic route has likely hindered its isolation and subsequent investigation. The available data is largely predictive, and there is a clear need for the development of synthetic methodologies to access this and other less common carbazole isomers. Such advancements would enable a more comprehensive understanding of the structure-activity relationships within this important class of compounds, potentially unlocking new applications in drug discovery and materials science.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,6-Dinitrocarbazole: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-Dinitrocarbazole, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its synthesis, spectroscopic characteristics, and structural properties, presenting quantitative information in accessible tables and detailing relevant experimental protocols.
Core Physical and Chemical Properties
This compound is a nitro-substituted derivative of carbazole. The introduction of nitro groups to the carbazole core significantly influences its electronic properties and chemical reactivity. While data for the 1,6-isomer is less abundant than for its 3,6-dinitro counterpart, key characteristics have been reported.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₇N₃O₄ | [1][2][3][4][5] |
| Molecular Weight | 257.20 g/mol | [1][2][4][5][6] |
| CAS Number | 3062-57-5 | [1] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 365-367 °C | [2][3][7] |
| Boiling Point (Predicted) | 537.2 ± 30.0 °C | [1][2][3] |
| Density (Predicted) | 1.610 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 12.91 ± 0.30 | [1] |
| LogP (Predicted) | 3.1375 | [5] |
| Topological Polar Surface Area (TPSA) | 102.07 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Rotatable Bond Count | 2 | [5] |
Spectroscopic and Structural Data
In the crystal structure of 9-ethyl-3-methyl-1,6-dinitrocarbazole, the 6-nitro group is nearly coplanar with the carbazole ring system, while the 1-nitro group is twisted out of the plane due to steric hindrance from the adjacent ethyl group.[8][9] This steric effect is a key feature of substitution at the 1-position of the carbazole ring. The bond lengths at the points of nitro group attachment are slightly longer than in unsubstituted carbazole, and the interior bond angles are also slightly larger.[8]
Experimental Protocols
Synthesis of Dinitrocarbazoles
The synthesis of dinitrocarbazoles typically involves the electrophilic nitration of carbazole or its derivatives. The position of nitration is directed by the existing substituents and the reaction conditions.
A general procedure for the dinitration of carbazole to yield 3,6-dinitrocarbazole involves the following steps[10]:
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming.
-
Add concentrated sulfuric acid (0.15 M) with vigorous stirring.
-
Cool the mixture to 3 °C in an ice bath.
-
Add a pre-cooled mixture of concentrated nitric acid (0.02 M) and sulfuric acid (0.01 M) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from chloroform.
For the synthesis of 1,6-dinitro derivatives, a multi-step process may be required, often involving blocking of the more reactive 3 and 6 positions or starting with a pre-substituted carbazole to direct the nitration to the 1 and 6 positions.[8][11] Photochemical nitration using tetranitromethane has also been employed for the synthesis of specific dinitrocarbazole isomers.[8]
The following diagram illustrates a generalized workflow for the synthesis and characterization of dinitrocarbazoles.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the presence of the N-H proton on the pyrrole ring.
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, yielding diaminocarbazoles.[8] These amino derivatives are valuable intermediates for the synthesis of dyes, pharmaceuticals, and polymers.[8]
-
N-Substitution: The nitrogen atom of the carbazole ring can be alkylated or arylated to produce N-substituted derivatives. These modifications can alter the compound's solubility, electronic properties, and biological activity.[10][12]
The following diagram illustrates the key reactive sites on the this compound molecule.
Carbazole derivatives, in general, exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[12] While specific biological data for this compound is limited, related dinitro compounds have been investigated for their potential as antioxidant and enzyme inhibitors.[13] The dinitro substitution pattern makes these compounds interesting candidates for further investigation in medicinal chemistry and materials science.[8][10][12]
Safety and Handling
This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[14] Avoid the formation of dust and aerosols.[14] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[14] As with many nitroaromatic compounds, it may be flammable and have potential for thermal decomposition, although specific data on its thermal stability is not widely available.[14][15][16]
This guide serves as a foundational resource on this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.
References
- 1. This compound CAS#: 3062-57-5 [chemicalbook.com]
- 2. 3,6-DINITRO-9H-CARBAZOLE CAS#: 3244-54-0 [m.chemicalbook.com]
- 3. 3,6-DINITRO-9H-CARBAZOLE CAS#: 3244-54-0 [amp.chemicalbook.com]
- 4. 9H-Carbazole, 3,6-dinitro- [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,6-DINITRO-9H-CARBAZOLE | 3244-54-0 [amp.chemicalbook.com]
- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,6-Dinitrocarbazole
This technical guide provides a comprehensive overview of 1,6-Dinitrocarbazole, detailing its physicochemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is a nitro derivative of carbazole. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₇N₃O₄[1][2][3] |
| Molecular Weight | 257.2 g/mol [1] |
| CAS Number | 3062-57-5[1][3] |
Synthesis of Dinitrocarbazole
Experimental Protocol: Synthesis of 3,6-Dinitrocarbazole [4]
-
Dissolution: Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming to ensure complete dissolution.
-
Acidification: To the solution, add concentrated H₂SO₄ (0.15 M) with vigorous stirring.
-
Cooling: Immerse the reaction flask in an ice bath to bring the temperature down to 3°C.
-
Nitration: Add a pre-cooled mixture of concentrated HNO₃ (0.02 M) and H₂SO₄ (0.01 M) dropwise from a dropping funnel with continuous vigorous stirring. It is critical to maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Precipitation: Pour the contents of the flask into 150 g of crushed ice. The dinitrocarbazole product will precipitate out.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with water.
-
Recrystallization: Recrystallize the crude product from chloroform to obtain the purified 3,6-Dinitrocarbazole.
The following diagram illustrates the general workflow for the synthesis of 3,6-Dinitrocarbazole.
References
Solubility of 1,6-Dinitrocarbazole: A Technical Guide to Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 1,6-dinitrocarbazole in common laboratory solvents. Due to a notable scarcity of experimentally determined quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for the experimental determination of this property. The information presented herein is intended to equip researchers with the necessary protocols to ascertain the solubility of this compound in solvents relevant to their specific applications.
Overview of this compound and its Solubility
This compound is a heterocyclic aromatic compound. Its molecular structure, characterized by the carbazole backbone and two nitro groups, suggests a largely nonpolar nature with some capacity for hydrogen bonding via the amine proton. These features are critical in predicting its solubility behavior, which is governed by the principle of "like dissolves like." It is anticipated that this compound will exhibit low solubility in polar solvents like water and higher solubility in nonpolar or moderately polar organic solvents.
Available Solubility Data
| Solvent | Temperature (°C) | Solubility (mol/L) | Data Type |
| Water | Not Specified | 10-5.60 | Calculated[1] |
Experimental Protocols for Solubility Determination
To address the gap in available data, the following section details established methodologies for determining the solubility of a solid compound such as this compound.
The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To create a saturated solution of this compound at a constant temperature and to determine the concentration of the solute in that solution.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or flasks with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A method for quantifying the solute concentration (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Calculation: From the measured concentration of the diluted sample, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.
Modern Approaches to Solubility Measurement
While the shake-flask method is the gold standard, other techniques can provide faster, though sometimes less precise, solubility data. For instance, Nuclear Magnetic Resonance (NMR) can be used to analyze saturated solutions without the need for phase separation, as the dissolved and dispersed solid phases can give distinct signals.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While there is a significant gap in the published literature regarding the quantitative solubility of this compound in common laboratory solvents, this guide provides a comprehensive experimental framework for researchers to determine these values. The application of systematic methods like the shake-flask protocol will yield reliable data crucial for applications in drug development, materials science, and other scientific disciplines. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific knowledge base.
References
An In-depth Technical Guide to the Photophysical Properties of Dinitrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrocarbazole derivatives represent a significant class of heterocyclic organic compounds, characterized by a carbazole core functionalized with two electron-withdrawing nitro groups. This substitution pattern dramatically alters the electronic and photophysical properties compared to the parent carbazole molecule, leading to unique behaviors that are of great interest in materials science, particularly for applications in organic electronics, and as potential scaffolds in drug design. This technical guide provides a comprehensive overview of the synthesis, key photophysical parameters, and the experimental methodologies employed in the study of dinitrocarbazole derivatives.
Data Presentation: A Comparative Analysis of Photophysical Properties
The introduction of nitro groups onto the carbazole framework has a profound impact on the deactivation pathways of the excited states. A notable characteristic of many dinitrocarbazole derivatives is the significant quenching of fluorescence in solution at room temperature. This phenomenon is primarily attributed to the heavy-atom effect of the nitro groups, which promotes efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). Consequently, these molecules often exhibit significant triplet state population.
Table 1: Photophysical Data of Selected Dinitrocarbazole Derivatives
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) |
| 1,6-Dinitrocarbazole | Acetonitrile | Not Reported | No fluorescent emission observed | - | 0.80[1] | 3.8[1] |
| 3,6-Dinitrocarbazole | Acetonitrile | Not Reported | No fluorescent emission observed | - | 0.83[1] | 4.2[1] |
| 2-Nitro-3-phenyl-9H-carbazole | CH₂Cl₂ | 260-410[2] | 400[2] | Not Reported | Not Reported | Not Reported |
Note: The lack of reported fluorescence quantum yields for 1,6- and 3,6-dinitrocarbazole in acetonitrile is due to the absence of detectable fluorescence emission under these conditions, a common trait for many dinitrocarbazole derivatives in solution at room temperature.[1]
Experimental Protocols: Synthesis and Characterization
The reliable synthesis and accurate photophysical characterization of dinitrocarbazole derivatives are paramount for their application. This section outlines standardized experimental protocols derived from scientific literature.
Synthesis of 3,6-Dinitro-9H-carbazole
A standard method for the synthesis of 3,6-dinitro-9H-carbazole involves the direct nitration of carbazole.
-
Materials : Carbazole, 1,2-dichloroethane, 90% Nitric Acid (HNO₃).
-
Procedure :
-
A solution of carbazole in 1,2-dichloroethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
With vigorous stirring, 90% nitric acid is added dropwise to the cooled solution over a period of one hour.
-
Following the complete addition of nitric acid, the reaction mixture is allowed to warm to 45 °C and is stirred for an additional four hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of water to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed extensively with water.
-
The crude 3,6-dinitro-9H-carbazole can be purified by recrystallization from a suitable solvent.[3]
-
Photophysical Characterization
The following protocols describe the standard techniques for measuring the key photophysical properties of dinitrocarbazole derivatives.
-
UV-Visible Absorption Spectroscopy :
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Solutions of the dinitrocarbazole derivative are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration that yields an absorbance maximum between 0.5 and 1.5. Measurements are performed in a 1 cm path length quartz cuvette.
-
Measurement : The absorption spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
-
Steady-State Fluorescence Spectroscopy :
-
Instrumentation : A spectrofluorometer equipped with a xenon arc lamp, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
-
Sample Preparation : For fluorescence measurements, solutions are prepared such that the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Measurement : The sample is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded. All emission spectra should be corrected for the wavelength-dependent response of the instrument.
-
-
Fluorescence Quantum Yield (ΦF) Measurement :
-
Methodology : The relative method is commonly employed, where the fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield.
-
Procedure :
-
A suitable standard is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
The absorption and corrected fluorescence spectra are recorded for all solutions under identical instrumental conditions.
-
The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φsmp) is calculated using the equation: Φsmp = Φstd × (Gradsmp / Gradstd) × (nsmp² / nstd²) where Φstd is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
-
-
Fluorescence Lifetime (τF) Measurement :
-
Technique : Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.
-
Instrumentation : A TCSPC system comprises a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample chamber, a fast single-photon sensitive detector (e.g., a microchannel plate PMT or a single-photon avalanche diode), and timing electronics.
-
Procedure :
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay of the sample is recorded.
-
The true fluorescence decay is obtained by deconvolution of the IRF from the experimental decay data, and the resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
-
-
Triplet State Characterization via Nanosecond Flash Photolysis :
-
Instrumentation : A nanosecond flash photolysis setup, including a pulsed laser for excitation (e.g., Nd:YAG), a probe lamp, a monochromator, and a fast detector.
-
Procedure :
-
The sample solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes.
-
The sample is excited with a short laser pulse.
-
The change in absorbance due to the formation of the triplet state is monitored as a function of time at a wavelength where the triplet state absorbs.
-
The triplet lifetime (τT) is determined by fitting the decay of the transient absorption signal to an exponential function.
-
The triplet quantum yield (ΦT) can be determined by the comparative method using a standard with a known ΦT.
-
-
Visualizations: Workflows and Conceptual Relationships
The following diagrams illustrate the key processes and concepts related to the study of dinitrocarbazole derivatives.
Caption: Synthetic route for 3,6-Dinitro-9H-carbazole.
Caption: Workflow for photophysical characterization.
Caption: Influence of nitro groups on photophysical properties.
References
Electrochemical behavior of 1,6-Dinitrocarbazole
An In-depth Technical Guide on the Electrochemical Behavior of 1,6-Dinitrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of this compound. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its electrochemical characteristics based on established principles and studies of related nitroaromatic and carbazole derivatives. The guide covers the probable reduction pathways, expected quantitative data from cyclic voltammetry, and detailed experimental protocols. Visual diagrams are provided to illustrate the electrochemical processes and experimental setup. This information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The introduction of nitro groups into the carbazole scaffold can profoundly influence its electrochemical characteristics, making it a subject of interest for understanding redox processes in biological systems and for the development of novel electrochemical sensors. This compound, a member of this family, is expected to exhibit rich electrochemical behavior, primarily governed by the reduction of its two nitro groups. This guide synthesizes the expected electrochemical properties of this compound by drawing parallels with well-documented dinitroaromatic compounds and carbazole derivatives.
Predicted Electrochemical Reduction Pathway
In aprotic solvents, the electrochemical reduction of dinitroaromatic compounds typically proceeds in a stepwise manner.[2][3] Each nitro group undergoes a one-electron reduction to form a radical anion, followed by a second one-electron reduction to form a dianion. For this compound, the reduction of the two nitro groups is expected to occur sequentially. The electron-withdrawing nature of the nitro groups influences the overall reduction potential.[4]
The proposed reduction mechanism is as follows:
-
First Reduction Step: The this compound molecule accepts a single electron to form a radical anion.
-
Second Reduction Step: The radical anion accepts a second electron to form a dianion.
-
Third and Fourth Reduction Steps: The same process is repeated for the second nitro group at a more negative potential.
In the presence of proton donors, the mechanism can become more complex, involving protonation of the intermediate species.[3]
Caption: Predicted electrochemical reduction pathway of this compound.
Anticipated Quantitative Electrochemical Data
The following table summarizes the expected range of electrochemical parameters for this compound based on studies of similar dinitroaromatic compounds. These values are typically obtained from cyclic voltammetry experiments.
| Parameter | Symbol | Expected Value/Range | Unit |
| First Reduction Potential | Epc1 | -0.8 to -1.2 | V vs. Ag/AgCl |
| Second Reduction Potential | Epc2 | -1.2 to -1.6 | V vs. Ag/AgCl |
| Anodic Peak Potential 1 | Epa1 | Variable (depends on reversibility) | V vs. Ag/AgCl |
| Anodic Peak Potential 2 | Epa2 | Variable (depends on reversibility) | V vs. Ag/AgCl |
| Diffusion Coefficient | D | 10⁻⁵ to 10⁻⁶ | cm²/s |
Experimental Protocols
A detailed methodology for investigating the electrochemical behavior of this compound using cyclic voltammetry is provided below.
Materials and Reagents
-
Analyte: this compound
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetraethylammonium chloride (TEACl)[1]
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum electrode[1]
-
Reference Electrode: Saturated Ag/AgCl electrode[1]
-
Counter Electrode: Platinum wire[1]
-
Inert Gas: High-purity nitrogen or argon
Instrumentation
A computer-controlled potentiostat/galvanostat is required for performing cyclic voltammetry experiments.[1]
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Allow the electrode to dry completely.
-
-
Electrochemical Cell Setup:
-
Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Transfer the solution to the electrochemical cell.
-
Assemble the three-electrode system: immerse the working, reference, and counter electrodes into the solution.
-
Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.[1]
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window (e.g., from 0 V to -2.0 V vs. Ag/AgCl).
-
Select a scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment and record the resulting voltammogram.
-
Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
References
Crystal Structure Analysis of Substituted 1,6-Dinitrocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure analysis of substituted 1,6-dinitrocarbazoles, a class of heterocyclic compounds with potential applications in materials science and pharmaceuticals. Due to the limited availability of comprehensive crystallographic data for a wide range of these specific derivatives in the public domain, this guide focuses on a well-characterized example, 9-Ethyl-3-methyl-1,6-dinitrocarbazole , to illustrate the key principles and methodologies. The protocols and analyses presented herein are broadly applicable to the study of other carbazole derivatives.
Data Presentation: Crystallographic Data for 9-Ethyl-3-methyl-1,6-dinitrocarbazole
The following table summarizes the quantitative crystallographic data for 9-Ethyl-3-methyl-1,6-dinitrocarbazole.[1] This data provides a foundational understanding of the solid-state conformation and packing of this molecule.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃N₃O₄ |
| Molecular Weight | 299.28 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7094 (4) |
| b (Å) | 8.8147 (6) |
| c (Å) | 12.2004 (9) |
| α (°) | 72.908 (6) |
| β (°) | 87.720 (6) |
| γ (°) | 88.718 (6) |
| Volume (ų) | 689.09 (8) |
| Z | 2 |
| Temperature (K) | 293 (2) |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.11 |
Structural Insights: The 6-nitro and methyl groups in 9-Ethyl-3-methyl-1,6-dinitrocarbazole are essentially coplanar with the carbazole moiety. However, the 1-nitro group is twisted out of the carbazole plane, which is a notable structural feature.[1]
Experimental Protocols
This section outlines the methodologies for the synthesis, crystallization, and crystal structure determination of substituted 1,6-dinitrocarbazoles, based on established procedures for the title compound and general practices in small molecule crystallography.
Synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole
The synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole is achieved through a photochemical nitration reaction.[1]
Materials:
-
9-ethyl-3-methylcarbazole (0.5 mmol, 100 mg)
-
Tetranitromethane (TNM) (2.5 mmol, 500 mg)
-
Dichloromethane (5 ml)
-
Basic alumina (80-200 mesh, activity III)
-
Dichloromethane/hexane solvent system
-
25 ml test tube
-
Westinghouse sun lamp (275 W)
-
Corning sharp cutoff UV filter
Procedure:
-
Dissolve 9-ethyl-3-methylcarbazole and TNM in dichloromethane in a 25 ml test tube.
-
Place the light source approximately 15 cm from the reaction tube.
-
Position a Corning sharp cutoff UV filter between the light source and the test tube.
-
Irradiate the reaction mixture for 3 hours.
-
After irradiation, extract the reaction mixture with water.
-
Remove the solvent under reduced pressure.
-
Purify the remaining yellow solid by column chromatography using basic alumina and a dichloromethane/hexane eluent system.
-
Obtain the title compound after recrystallization from dichloromethane as yellow needles.
A similar nitration procedure can be used for the synthesis of 3,6-dinitrocarbazole, where carbazole is dissolved in glacial acetic acid and treated with a mixture of nitric acid and sulfuric acid at low temperatures.[2]
Single Crystal Growth
High-quality single crystals are essential for X-ray diffraction studies. For 9-Ethyl-3-methyl-1,6-dinitrocarbazole, single crystals suitable for X-ray analysis were obtained by recrystallization from dichloromethane.[1] A general approach for growing single crystals of small organic molecules is slow evaporation:
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Monitor the container for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The following is a general workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.
1. Crystal Mounting and Centering:
-
Select a suitable, defect-free crystal (typically >0.1 mm in all dimensions) under a microscope.[3]
-
Mount the crystal on a goniometer head, often using a cryoprotectant oil.
-
Carefully center the crystal in the X-ray beam.
2. Data Collection:
-
Place the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
-
The instrument software is used to determine the unit cell and crystal orientation.
-
A data collection strategy is devised to measure the intensities of a complete set of unique reflections.
-
The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[4]
3. Data Reduction:
-
The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
-
This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F²|) and their standard uncertainties.
4. Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
The quality of the final model is assessed by parameters such as the R-factor.
Visualizations
Molecular Structure of 9-Ethyl-3-methyl-1,6-dinitrocarbazole
Caption: Molecular structure of 9-Ethyl-3-methyl-1,6-dinitrocarbazole.
Experimental Workflow for Crystal Structure Analysis
Caption: General experimental workflow for crystal structure analysis.
References
In-Depth Technical Guide: Potential Biological Activity of Dinitrocarbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinitrocarbazole compounds, a class of heterocyclic aromatic molecules, have emerged as promising candidates in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer, antimicrobial, and neuroprotective potential of dinitrocarbazole derivatives. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the known signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Anticancer Activity
Several dinitrocarbazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative dinitrocarbazole compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Nitrocarbazole | MCF-7 (Breast) | 7.0 ± 1.0 | [1] |
| 2-Nitrocarbazole | MDA-MB-231 (Breast) | 11.6 ± 0.8 | [1] |
| 3,6-Dinitro-9H-carbazole derivative (unspecified) | Various | Not specified | [2] |
| Other Carbazole Derivatives | HT-29, U251, Granta-519, K562 | 0.071 - 31 | [3] |
| Other Carbazole Derivatives | MDA-MB-231, MCF-7 | 0.73 - 43.45 | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dinitrocarbazole compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Procedure:
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with the dinitrocarbazole compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining: Stain the cell nuclei with a suitable counterstain, such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Signaling Pathways in Anticancer Activity
Dinitrocarbazole-induced cytotoxicity is primarily mediated through the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.
Antimicrobial Activity
Certain dinitrocarbazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Quantitative Antimicrobial Data
The following table presents the zone of inhibition data for a series of N-Mannich bases of 3,6-dinitrocarbazole against Escherichia coli and Bacillus subtilis.
| Compound Code | Zone of Inhibition (mm) vs. E. coli (100 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (100 µg/mL) | Reference |
| NFP | Low Activity | Moderate Activity | [2] |
| NFA | Low Activity | Low Activity | [2] |
| NDP | Low Activity | Low Activity | [2] |
| NDM | Low Activity | Low Activity | [2] |
| NBP | Low Activity | Low Activity | [2] |
| NBM | Low Activity | Moderate Activity | [2] |
| NFD | Significant Activity (10 mm) | Significant Activity | [2] |
| NDD | Significant Activity | Low Activity | [2] |
| NBD | Significant Activity | Low Activity | [2] |
| NAD | Significant Activity | Low Activity | [2] |
| NFM | Moderate Activity | Moderate Activity | [2] |
| NDA | Moderate Activity | Moderate Activity | [2] |
| NBA | Moderate Activity | Moderate Activity | [2] |
| NAP | Moderate Activity | Low Activity | [2] |
| NAM | Moderate Activity | Low Activity | [2] |
| NAA | Moderate Activity | Low Activity | [2] |
| Amikacin (10 µg/mL) | 16 mm | 16 mm | [2] |
Experimental Protocol: Cup and Plate Method
The cup and plate method is a common technique used to evaluate the antimicrobial activity of a substance.
Procedure:
-
Media Preparation: Prepare and sterilize nutrient agar medium.
-
Inoculation: Inoculate the molten agar with the test microorganism (E. coli or B. subtilis).
-
Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Create uniform wells (cups) in the solidified agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the dinitrocarbazole compound solution (at a specific concentration) and control solutions (solvent and standard antibiotic) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Antimicrobial Activity Screening
Neuroprotective Potential
While research into the neuroprotective effects of dinitrocarbazole compounds is still in its early stages, the broader class of carbazole derivatives has shown promise in protecting neurons from various insults. The proposed mechanisms include antioxidant effects and modulation of signaling pathways involved in neuronal survival.
Rationale for Neuroprotection
The carbazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to possess neuroprotective properties. These effects are often attributed to their ability to scavenge free radicals and reduce oxidative stress, which are key contributors to neurodegenerative diseases. Further investigation is warranted to determine if dinitrocarbazole compounds share these neuroprotective capabilities and to elucidate the specific mechanisms involved.
Future Research Directions
Future studies should focus on evaluating the neuroprotective effects of dinitrocarbazole derivatives in in vitro and in vivo models of neurodegeneration. Key areas of investigation should include:
-
Quantitative assessment of neuroprotection: Utilizing assays to measure neuronal viability and apoptosis in the presence of neurotoxins.
-
Mechanism of action studies: Investigating the antioxidant capacity and the modulation of key neuroprotective signaling pathways (e.g., Nrf2, PI3K/Akt).
-
Structure-activity relationship studies: Synthesizing and testing a range of dinitrocarbazole analogs to identify the structural features crucial for neuroprotective activity.
Synthesis of Dinitrocarbazole Compounds
A general method for the synthesis of 3,6-dinitrocarbazole involves the nitration of carbazole using a mixture of nitric acid and sulfuric acid. Further derivatization, such as the introduction of N-Mannich bases, can be achieved through subsequent reactions.
Synthesis of 3,6-Dinitrocarbazole
Procedure:
-
Dissolve carbazole in glacial acetic acid with gentle warming.
-
Cool the solution in an ice bath and add concentrated sulfuric acid with vigorous stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the 3,6-dinitrocarbazole.
-
Filter, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., chloroform).[2]
Synthesis of N-Mannich Bases of 3,6-Dinitrocarbazole
Procedure:
-
Dissolve equimolar quantities of 3,6-dinitrocarbazole and a secondary amine in methanol under ice-cold conditions with constant stirring.
-
Slowly add an equimolar amount of an aldehyde (e.g., formaldehyde or acetaldehyde).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and store it in a freezer overnight to induce crystallization.
-
Filter and recrystallize the product to obtain the N-Mannich base derivative.[2]
Conclusion
Dinitrocarbazole compounds represent a versatile class of molecules with significant potential for the development of new anticancer and antimicrobial agents. Their ability to interfere with fundamental cellular processes, such as microtubule dynamics and bacterial cell viability, makes them attractive candidates for further investigation. While the neuroprotective effects of dinitrocarbazoles are yet to be fully explored, the known activities of the broader carbazole family suggest that this is a promising area for future research. The synthetic accessibility of these compounds allows for the generation of diverse libraries for structure-activity relationship studies, which will be crucial in optimizing their biological activities and advancing them toward clinical applications. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of dinitrocarbazole derivatives.
References
A Comprehensive Guide to 1,6-Dinitrocarbazole: Synthesis and Applications
This technical guide provides a detailed overview of the synthesis and potential applications of 1,6-dinitrocarbazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this compound, this review focuses on the synthesis of a key derivative, 9-ethyl-3-methyl-1,6-dinitrocarbazole, and explores the broader applications of dinitrocarbazoles, drawing insights from the more extensively studied 3,6-dinitrocarbazole isomer.
Synthesis of a this compound Derivative
The synthesis of 1,6-dinitrocarbazoles has been explored through various methods, with photochemical nitration emerging as a notable technique for achieving specific substitution patterns.
Photochemical Nitration of 9-Ethyl-3-methylcarbazole
A specific method for the synthesis of 9-ethyl-3-methyl-1,6-dinitrocarbazole involves a photochemical reaction using tetranitromethane (TNM) as the nitrating agent.[1] This approach proceeds via an electron-transfer process between the carbazole derivative, acting as an electron donor, and TNM, the electron acceptor.[1] The reaction is typically carried out in dichloromethane using a sun lamp as the light source.[1]
The nitration of carbazoles that are unsubstituted on the benzene rings generally introduces the first nitro group at the C3 position.[1] Subsequent nitration positions are influenced by the electronic effects of the substituents present on the carbazole ring.
The following protocol is based on the synthesis of 9-ethyl-3-methyl-1,6-dinitrocarbazole[1]:
-
Dissolve 100 mg (0.5 mmol) of 9-ethyl-3-methylcarbazole and 500 mg (2.5 mmol) of tetranitromethane (TNM) in 5 ml of dichloromethane in a 25 ml test tube.
-
Place a Corning sharp cutoff UV filter between the light source (a 275 W Westinghouse sun lamp) and the reaction tube.
-
Position the light source approximately 15 cm from the reaction tube.
-
Irradiate the solution to carry out the photochemical nitration.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, isolate and purify the product, 9-ethyl-3-methyl-1,6-dinitrocarbazole, using standard laboratory procedures.
Potential Applications of this compound
While specific applications for this compound are not extensively documented, the broader class of dinitrocarbazoles, particularly the 3,6-isomer, serves as a valuable precursor in various fields. These applications provide insights into the potential utility of the 1,6-isomer.
Intermediates for Dyes and Pigments
Dinitrocarbazoles can be reduced to their corresponding diaminocarbazoles, which are key intermediates in the synthesis of a variety of dyes and agrochemicals.[1]
Pharmaceutical and Biological Activities
Carbazole derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] N-Mannich bases derived from 3,6-dinitrocarbazole have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria.[2] The general workflow for such an evaluation is depicted below.
References
Methodological & Application
Synthesis protocol for 1,6-Dinitrocarbazole from carbazole
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Application Notes and Protocols for the Selective Synthesis of 1,6-Dinitrocarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. The strategic introduction of nitro groups onto the carbazole scaffold can profoundly influence its electronic properties and biological activity. While the synthesis of 3,6-dinitrocarbazole is well-established due to the high reactivity of the 3 and 6 positions, the selective synthesis of the 1,6-dinitrocarbazole isomer presents a considerable challenge. Direct nitration of carbazole predominantly yields the 3,6-isomer, with other isomers forming in minor quantities.
This document outlines a detailed, multi-step synthetic strategy designed to achieve the selective nitration of carbazole at the 1 and 6 positions. This proposed method employs the use of protecting and blocking groups to control the regioselectivity of the nitration reaction. The protocol is based on established principles of electrophilic aromatic substitution on the carbazole nucleus.
Proposed Synthetic Strategy
The selective synthesis of this compound can be approached through a five-step process involving:
-
N-Acetylation: Protection of the nitrogen atom to modulate the reactivity of the carbazole ring.
-
Sulfonation: Blocking of the highly reactive 3 and 8 positions using sulfonic acid groups.
-
Dinitration: Introduction of nitro groups at the now-favored 1 and 6 positions.
-
Desulfonation: Removal of the sulfonic acid blocking groups.
-
N-Deacetylation: Deprotection of the nitrogen atom to yield the final product.
This strategic approach is necessary because the N-acetyl group, while deactivating, directs electrophilic substitution to the 3 and 6 (or 8) positions. By first blocking the 3 and 8 positions, the subsequent nitration is directed to the next available and activated positions, namely 1 and 6.
Data Presentation
The following table summarizes the expected reagents, conditions, and approximate yields for each step of the proposed synthesis of this compound. These values are based on literature reports for analogous reactions on carbazole and its derivatives.
| Step | Reaction | Reagents and Solvents | Reaction Conditions | Product | Estimated Yield (%) |
| 1 | N-Acetylation | Carbazole, Acetic Anhydride, Catalytic Sulfuric Acid | 100-110°C, 1-2 hours | 9-Acetylcarbazole | 90-95 |
| 2 | Sulfonation | 9-Acetylcarbazole, Fuming Sulfuric Acid (20% SO₃) | 0-10°C, 2-3 hours | 9-Acetylcarbazole-3,8-disulfonic acid | 80-85 |
| 3 | Dinitration | 9-Acetylcarbazole-3,8-disulfonic acid, Nitric Acid, Sulfuric Acid | 0-5°C, 1-2 hours | 9-Acetyl-1,6-dinitrocarbazole-3,8-disulfonic acid | 70-75 |
| 4 | Desulfonation | 9-Acetyl-1,6-dinitrocarbazole-3,8-disulfonic acid, Dilute Sulfuric Acid | Reflux, 4-6 hours | 9-Acetyl-1,6-dinitrocarbazole | 85-90 |
| 5 | N-Deacetylation | 9-Acetyl-1,6-dinitrocarbazole, Sodium Hydroxide, Ethanol/Water | Reflux, 2-4 hours | This compound | 90-95 |
Experimental Protocols
Step 1: Synthesis of 9-Acetylcarbazole (N-Acetylation)
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagents:
-
Carbazole (16.7 g, 0.1 mol)
-
Acetic anhydride (20.4 g, 0.2 mol)
-
Concentrated sulfuric acid (0.5 mL)
-
-
Procedure:
-
To the flask, add carbazole and acetic anhydride.
-
Begin stirring the mixture and slowly add the concentrated sulfuric acid.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 9-acetylcarbazole.
-
Dry the product in a vacuum oven.
-
Step 2: Synthesis of 9-Acetylcarbazole-3,8-disulfonic acid (Sulfonation)
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, placed in an ice-salt bath.
-
Reagents:
-
9-Acetylcarbazole (20.9 g, 0.1 mol)
-
Fuming sulfuric acid (20% SO₃, 50 mL)
-
-
Procedure:
-
Place 9-acetylcarbazole in the flask and cool it to 0°C in the ice-salt bath.
-
Slowly add fuming sulfuric acid from the dropping funnel while maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
The product will precipitate out of the solution.
-
Filter the solid and wash with a small amount of ice-cold water.
-
The resulting sulfonic acid is often used directly in the next step without extensive purification.
-
Step 3: Synthesis of 9-Acetyl-1,6-dinitrocarbazole-3,8-disulfonic acid (Dinitration)
-
Apparatus: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, placed in an ice-salt bath.
-
Reagents:
-
9-Acetylcarbazole-3,8-disulfonic acid (from the previous step, approx. 0.1 mol)
-
Concentrated nitric acid (15 mL)
-
Concentrated sulfuric acid (30 mL)
-
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.
-
Dissolve the 9-acetylcarbazole-3,8-disulfonic acid in 100 mL of concentrated sulfuric acid in the reaction flask, cooled to 0°C.
-
Slowly add the pre-cooled nitrating mixture from the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
The product will precipitate. Filter the solid and wash with ice-cold water.
-
Step 4: Synthesis of 9-Acetyl-1,6-dinitrocarbazole (Desulfonation)
-
Apparatus: A 500 mL round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Reagents:
-
9-Acetyl-1,6-dinitrocarbazole-3,8-disulfonic acid (from the previous step)
-
Dilute sulfuric acid (50% v/v, 200 mL)
-
-
Procedure:
-
Suspend the crude product from the previous step in the dilute sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with water until the filtrate is neutral.
-
Recrystallize the product from a suitable solvent such as acetic acid or ethanol.
-
Step 5: Synthesis of this compound (N-Deacetylation)
-
Apparatus: A 250 mL round-bottom flask with a reflux condenser and a heating mantle.
-
Reagents:
-
9-Acetyl-1,6-dinitrocarbazole (from the previous step)
-
Sodium hydroxide (10 g)
-
Ethanol (100 mL)
-
Water (50 mL)
-
-
Procedure:
-
Dissolve the 9-acetyl-1,6-dinitrocarbazole in ethanol in the flask.
-
Add the sodium hydroxide solution in water.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, neutralize the mixture with dilute hydrochloric acid.
-
The product will precipitate. Filter the solid, wash with water.
-
Recrystallize from a suitable solvent to obtain pure this compound.
-
Visualizations
Logical Relationship of the Synthetic Strategy
Caption: Multi-step synthesis of this compound.
Experimental Workflow for Dinitration Step
Caption: Workflow for the dinitration of blocked carbazole.
Application Notes and Protocols for the Photochemical Synthesis of 1,6-Dinitrocarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed experimental protocol for the synthesis of 1,6-dinitrocarbazole via a photochemical nitration method. This method offers a potential regioselective alternative to classical nitration techniques, which often yield the 3,6-dinitro isomer. The information is intended for use by qualified professionals in a laboratory setting.
Introduction
Carbazole and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The introduction of nitro groups into the carbazole nucleus can modulate these properties, making nitrocarbazoles valuable intermediates in drug development and organic electronics. Classical electrophilic nitration of carbazole typically results in substitution at the 3 and 6 positions due to the electronic properties of the carbazole ring system. Achieving alternative substitution patterns, such as 1,6-dinitration, often requires multi-step synthetic routes involving protecting groups.
Photochemical nitration presents a promising alternative for achieving different regioselectivities. The method described herein is based on the photochemical reaction of a carbazole derivative with tetranitromethane (TNM), which proceeds through an electron-transfer process within an electron donor-acceptor (EDA) complex. This approach has been successfully applied to the synthesis of 9-ethyl-3-methyl-1,6-dinitrocarbazole, suggesting its potential applicability for the synthesis of the parent this compound.
Key Experimental Data
The following table summarizes key data for this compound and a related derivative synthesized via a photochemical method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Method | Reported Yield (%) | Spectroscopic Data | Reference |
| This compound | C₁₂H₇N₃O₄ | 257.20 | Photochemical (Proposed) | Not Reported | Absorption and emission spectra have been studied.[1] | [1] |
| 9-Ethyl-3-methyl-1,6-dinitrocarbazole | C₁₅H₁₃N₃O₄ | 299.29 | Photochemical | Not Reported | Crystal structure determined.[2] | [2] |
Experimental Protocols
Note: The following protocol for the synthesis of this compound is a proposed method based on the successful synthesis of 9-ethyl-3-methyl-1,6-dinitrocarbazole.[2] Optimization of reaction conditions may be necessary to achieve the desired product with good yield and purity.
Materials and Equipment
-
9H-Carbazole
-
Tetranitromethane (TNM)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
25 mL quartz reaction tube
-
Magnetic stirrer
-
High-pressure mercury lamp or a sun lamp (e.g., 275 W Westinghouse sun lamp)
-
UV cut-off filter (if necessary, to irradiate the charge-transfer band selectively)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Proposed Synthesis of this compound
-
Reaction Setup:
-
In a 25 mL quartz reaction tube, dissolve 100 mg (0.60 mmol) of 9H-carbazole in 10 mL of anhydrous dichloromethane.
-
To this solution, add 590 mg (3.0 mmol) of tetranitromethane (TNM).
-
Caution: Tetranitromethane is toxic and a powerful oxidant. Handle with extreme care in a well-ventilated fume hood.
-
Place a magnetic stir bar in the tube, seal it, and place it on a magnetic stirrer.
-
-
Photochemical Reaction:
-
Position the reaction tube approximately 15 cm from the light source.
-
If selective irradiation of the charge-transfer complex is desired, place a UV cut-off filter between the lamp and the reaction tube.
-
Irradiate the stirred solution for 3-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), turn off the lamp and allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess TNM under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the this compound isomer.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the photochemical synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the photochemical nitration of carbazole.
References
Application Notes and Protocols for the Characterization of 1,6-Dinitrocarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical techniques for the characterization of 1,6-dinitrocarbazole. The following sections outline protocols for spectroscopic, chromatographic, and thermal analysis methods. While specific quantitative data for this compound is not extensively available in public literature, this document presents representative methodologies and expected data based on the analysis of related nitroaromatic and carbazole compounds.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the protons and carbons in this compound, based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H | 7.5 - 9.0 | d, dd, s | 6H |
| N-H | 11.0 - 12.0 | s (broad) | 1H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic Quaternary C | 120 - 140 |
Workflow for NMR Analysis
NMR analysis workflow from sample preparation to final report.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the nitro (NO₂) and amine (N-H) groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction from the sample spectrum.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=C | 1600 - 1650 | Aromatic ring stretching |
| N-O | 1500 - 1550 | Asymmetric stretching (NO₂) |
| N-O | 1330 - 1370 | Symmetric stretching (NO₂) |
| C-N | 1250 - 1350 | Stretching |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The presence of the extended chromophoric system of carbazole, along with the nitro groups, is expected to result in absorption in the UV and visible regions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Scan the sample solution over a wavelength range of 200-600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Data Presentation: Expected UV-Vis Absorption
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol | ~350 - 450 | To be determined experimentally |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation. For example, acetonitrile:water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm or a λmax).
-
Column Temperature: 25-30 °C.
-
-
Data Analysis: Determine the retention time and peak area for this compound. Purity can be estimated by the relative peak area.
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone, ethyl acetate).
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Workflow for Chromatographic Analysis
Workflow for HPLC and GC-MS analysis.
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For nitroaromatic compounds, these methods are crucial for assessing thermal stability.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, while DSC measures the heat flow into or out of a sample.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of this compound (2-5 mg) into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Analytical Conditions (Representative):
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 500-600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss.
-
DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and determine the corresponding temperatures and enthalpy changes.
-
Data Presentation: Thermal Analysis Data
| Parameter | Expected Value | Technique |
| Melting Point | To be determined (endotherm) | DSC |
| Onset of Decomposition | To be determined (exotherm) | DSC |
| Decomposition Temperature | To be determined (mass loss) | TGA |
Logical Diagram for Thermal Stability Assessment
Logical flow for assessing thermal stability using TGA/DSC.
References
Application Notes and Protocols: Analysis of 1,6-Dinitrocarbazole by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Nitrated carbazoles, in particular, are important intermediates in the synthesis of various biologically active molecules. The precise characterization of these compounds is crucial for quality control, reaction monitoring, and structural elucidation. This document provides detailed application notes and protocols for the analysis of dinitrocarbazoles, with a focus on 1,6-Dinitrocarbazole, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Note: Specific experimental data for this compound is limited in the public domain. The following data and protocols are based on the analysis of the closely related and more extensively studied isomer, 3,6-Dinitrocarbazole, and general principles of NMR and MS analysis for nitroaromatic compounds.
Chemical Information
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 3,6-Dinitrocarbazole | C₁₂H₇N₃O₄ | 257.20 g/mol | 3244-54-0[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For dinitrocarbazoles, ¹H NMR provides valuable information about the substitution pattern on the carbazole ring.
¹H NMR Data for 3,6-Dinitrocarbazole
The following table summarizes the reported ¹H NMR spectral data for 3,6-Dinitrocarbazole.[3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.69 | s | - | 1H | N-H |
| 9.50 | d | 2.3 | 2H | H-2, H-7 |
| 8.39 | dd | 9.0, 2.3 | 2H | H-4, H-5 |
| 7.77 | d | 9.0 | 2H | H-1, H-8 |
Protocol for ¹H NMR Analysis
This protocol outlines the general steps for acquiring a ¹H NMR spectrum of a dinitrocarbazole sample.
1. Sample Preparation:
- Weigh 5-10 mg of the dinitrocarbazole sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often suitable for carbazole derivatives due to their polarity.[3][4]
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is assigned a chemical shift of 0 ppm.[4]
2. Instrument Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.[4]
3. Data Acquisition:
- Set the appropriate spectral width (e.g., -2 to 14 ppm).
- Choose a suitable pulse sequence (e.g., a standard 90° pulse).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).
- Acquire the Free Induction Decay (FID).
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks to determine the relative ratios of the different protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrometry Data for Dinitrocarbazoles
For this compound, the expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 257.0436 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in mass spectrometry of nitrocarbazoles are influenced by the position of the nitro groups. Common fragmentation pathways involve the loss of nitro groups (NO₂) and other small neutral molecules.
Protocol for Mass Spectrometry Analysis
This protocol describes a general procedure for analyzing dinitrocarbazoles using Electrospray Ionization (ESI) mass spectrometry coupled with a liquid chromatography (LC) system.
1. Sample Preparation:
- Prepare a dilute solution of the dinitrocarbazole sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
2. LC-MS System Setup:
- Liquid Chromatography (LC):
- Use a suitable reversed-phase column (e.g., C18).
- Set up a mobile phase gradient, for example, starting with a higher percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile or methanol with 0.1% formic acid.[5] This helps in separating the analyte from impurities.
- Set the column temperature (e.g., 30-40 °C) and flow rate (e.g., 0.2-0.5 mL/min).[5]
- Mass Spectrometry (MS):
- Choose the ionization mode. Positive ion mode ESI is often effective for nitrogen-containing compounds.[5][6]
- Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.[6]
- Set the mass spectrometer to scan over an appropriate m/z range (e.g., 50-500) to detect the molecular ion and expected fragments.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6]
3. Data Acquisition and Analysis:
- Inject the sample into the LC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectra.
- Identify the peak corresponding to the dinitrocarbazole based on its retention time and the m/z value of the molecular ion.
- Analyze the high-resolution mass spectrum to confirm the elemental composition.
- Interpret the MS/MS fragmentation pattern to gain insights into the molecular structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR and Mass Spectrometry analysis of a dinitrocarbazole sample.
References
- 1. 9H-Carbazole, 3,6-dinitro- [webbook.nist.gov]
- 2. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,6-Dinitrocarbazole as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-dinitrocarbazole as a strategic intermediate in the synthesis of diverse organic molecules. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with practical methodologies for the preparation and functionalization of this versatile building block.
Introduction
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The introduction of nitro groups onto the carbazole core at the 1- and 6-positions significantly influences its chemical reactivity, providing a handle for a variety of chemical transformations. This compound serves as a key precursor for the synthesis of amino-substituted carbazoles, which are integral components of various bioactive compounds, including kinase inhibitors. This document outlines the synthesis of this compound and its subsequent application in the preparation of valuable derivatives.
Synthesis of this compound
The synthesis of dinitrocarbazoles is typically achieved through the direct nitration of the carbazole core. While the 3- and 6-positions are electronically favored for electrophilic substitution, forcing conditions can lead to dinitration at other positions. The following protocol is adapted from established methods for the synthesis of dinitrocarbazole derivatives.
Experimental Protocol: Synthesis of 3,6-Dinitrocarbazole[1]
A reliable protocol for the synthesis of the related 3,6-dinitrocarbazole is presented here as a representative example of carbazole dinitration.
Materials:
-
Carbazole (0.02 M)
-
Glacial Acetic Acid (0.08 M)
-
Concentrated Sulfuric Acid (conc. H₂SO₄) (0.15 M)
-
Concentrated Nitric Acid (conc. HNO₃) (0.02 M)
-
Ice
-
Chloroform (for recrystallization)
Procedure:
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) in a flask, warming slightly to aid dissolution.
-
To the solution, add concentrated H₂SO₄ (0.15 M) with vigorous stirring.
-
Immerse the flask in an ice bath to bring the temperature to 3 °C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.02 M) and concentrated H₂SO₄ (0.01 M).
-
Add the cooled nitrating mixture dropwise to the carbazole solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the contents of the flask into 150 g of crushed ice.
-
The precipitated 3,6-dinitrocarbazole is collected by filtration and washed thoroughly with water.
-
Recrystallize the crude product from chloroform to yield the pure product.
Quantitative Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3,6-Dinitro-9H-carbazole | C₁₂H₇N₃O₄ | 257.20 | - |
Note: Specific yield and melting point for this compound may vary and should be determined experimentally.
Applications of this compound as an Intermediate
The electron-withdrawing nature of the nitro groups makes this compound an excellent substrate for nucleophilic aromatic substitution and reduction reactions, opening pathways to a variety of functionalized carbazoles.
Reduction to Amino Derivatives
The reduction of the nitro groups to primary amines is a cornerstone transformation of dinitrocarbazoles, providing access to highly valuable diamino- and monoamino-nitro-carbazole building blocks. These amino derivatives are key precursors for the synthesis of amides, ureas, and heterocyclic systems.
Catalytic transfer hydrogenation offers a safe and efficient method for the reduction of nitroarenes. The use of hydrazine hydrate as a hydrogen source in the presence of a palladium catalyst is a well-established protocol.
Experimental Protocol: Synthesis of 1,6-Diamino-9H-carbazole (Adapted from a similar reduction)[2]
This protocol is adapted from the reduction of a related nitrocarbazole derivative and is expected to be effective for this compound.
Materials:
-
1,6-Dinitro-9H-carbazole (0.5 mmol)
-
Methanol (MeOH) (30 mL)
-
98% Hydrazine monohydrate (10 mmol)
-
10% Palladium on Carbon (Pd/C) (20 mg)
-
Water
Procedure:
-
To a solution of 1,6-dinitro-9H-carbazole (0.5 mmol) and 98% hydrazine monohydrate (10 mmol) in methanol (30 mL), add 10% Pd/C (20 mg).
-
Reflux the mixture for 30 minutes.
-
After the reaction is complete (monitored by TLC), remove the catalyst by filtration through a pad of Celite and rinse the filter cake with methanol.
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure.
-
Suspend the residue in water (10 mL), stir for 10 minutes, and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to afford pure 1,6-diamino-9H-carbazole.
Expected Product Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |
| 1,6-Diamino-9H-carbazole | C₁₂H₁₁N₃ | 197.24 | >85 |
Note: The yield is an estimate based on similar reactions and should be determined experimentally.
Selective reduction of one nitro group in the presence of another is a valuable strategy for accessing monoamino-mononitro-carbazole intermediates. This can often be achieved by careful control of reaction conditions or by using specific reducing agents. A notable example is the selective reduction of 1,3,6,8-tetranitrocarbazole to 1,8-diamino-3,6-dinitrocarbazole using hydrazine hydrate with iron(II) sulfate as a catalyst, achieving a 78% yield.[2] This method suggests that selective reduction of this compound to 1-amino-6-nitrocarbazole or 1-nitro-6-aminocarbazole is a feasible synthetic route.
Synthesis of N-Mannich Bases
The acidic N-H proton of the carbazole ring in 3,6-dinitrocarbazole can participate in Mannich reactions to yield N-substituted derivatives, which have been investigated for their antibacterial properties.[1]
Experimental Protocol: Preparation of N-Mannich Bases of 3,6-Dinitrocarbazole[1]
Materials:
-
3,6-Dinitrocarbazole (0.01 mol)
-
Secondary amine (e.g., morpholine, piperidine) (0.01 mol)
-
Aldehyde (e.g., formaldehyde, acetaldehyde) (0.01 mol)
-
Methanol (30 mL)
Procedure:
-
Dissolve equimolar quantities (0.01 mol) of 3,6-dinitrocarbazole and a secondary amine in methanol (30 mL) in a beaker under ice-cold conditions with constant stirring.
-
Slowly add 0.01 mol of an aldehyde to the mixture.
-
Heat the reaction mixture to reflux for 3 hours.[1]
-
After cooling, keep the mixture in a freezer overnight to facilitate precipitation.
-
Collect the product by filtration and recrystallize from chloroform.
Quantitative Data for Representative N-Mannich Bases: [1]
| Compound Code | Aldehyde | Secondary Amine | Yield (%) | Melting Point (°C) |
| NFM | Formaldehyde | Morpholine | 87 | 191-193 |
| NFP | Formaldehyde | Piperidine | 91 | 190-192 |
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Carbazole derivatives are prominent scaffolds in the design of kinase inhibitors for cancer therapy. The amino derivatives obtained from this compound can be further elaborated to construct potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2).[1] The synthesis of disubstituted carbazole-1-carboxamides has been reported as potent and selective inhibitors of these kinases.
Visualized Workflows and Pathways
Synthesis of this compound and its Reduction to 1,6-Diaminocarbazole
Caption: Synthetic pathway from Carbazole to this compound and its subsequent reduction.
General Scheme for the Synthesis of Bioactive Carbazole Derivatives
Caption: Synthetic utility of this compound in accessing bioactive molecules.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation, while requiring careful control of reaction conditions, provides a gateway to a wide array of functionalized carbazole derivatives. The facile reduction of its nitro groups to amines is a particularly powerful transformation, enabling the synthesis of precursors for drug development, most notably in the area of kinase inhibitors. The protocols and data presented herein serve as a practical guide for researchers to harness the synthetic potential of this compound in their scientific endeavors.
References
Applications of Dinitrocarbazoles in Materials Science: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers various isomers of dinitrocarbazole, particularly 3,6-dinitrocarbazole and its derivatives. However, specific research on the applications of 1,6-dinitrocarbazole in materials science is limited. This document, therefore, focuses on the known and potential applications of dinitrocarbazole isomers, primarily 3,6-dinitrocarbazole , as representative examples for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in materials science. Their rigid, planar structure and rich electronic properties make them excellent building blocks for a wide range of functional materials. The introduction of nitro groups onto the carbazole core, creating dinitrocarbazole isomers, further modifies these properties, opening up new avenues for their application. The electron-withdrawing nature of the nitro groups significantly influences the electronic and optical characteristics of the carbazole system, making dinitrocarbazoles promising candidates for use in organic electronics, chemical sensors, and energetic materials. This document provides an overview of the material properties, synthesis protocols, and potential applications of dinitrocarbazoles.
Physicochemical Properties of 3,6-Dinitro-9H-carbazole
The properties of 3,6-dinitro-9H-carbazole have been more extensively studied compared to other isomers. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₇N₃O₄ | [1] |
| Molecular Weight | 257.20 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 365-367 °C | [2] |
| Boiling Point (Predicted) | 537.2 ± 30.0 °C | [2] |
| Density (Predicted) | 1.610 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.43 ± 0.30 |
Synthesis Protocols
Dinitrocarbazoles are typically synthesized through the direct nitration of carbazole. The reaction conditions can be controlled to favor the formation of specific isomers. Below are detailed protocols for the synthesis of 3,6-dinitro-9H-carbazole and a subsequent derivative, 1,8-diamino-3,6-dinitrocarbazole.
Protocol 1: Synthesis of 3,6-Dinitro-9H-carbazole
This protocol describes the direct nitration of carbazole to yield 3,6-dinitro-9H-carbazole.[3][4]
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Chloroform (for recrystallization)
-
Reaction flask with dropping funnel and stirrer
-
Ice bath
Procedure:
-
In a reaction flask, dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming.
-
To the resulting solution, add concentrated H₂SO₄ (0.15 M) with vigorous stirring.
-
Immerse the flask in an ice bath and cool the mixture to 3 °C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.02 M) and concentrated H₂SO₄ (0.01 M).
-
Add the cooled nitrating mixture dropwise to the carbazole solution using a dropping funnel, maintaining vigorous stirring. The temperature should not exceed 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the contents of the flask onto 150 g of crushed ice to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from chloroform to obtain pure 3,6-dinitro-9H-carbazole.[3]
Protocol 2: Synthesis of 1,8-Diamino-3,6-dinitrocarbazole
This protocol describes the selective reduction of 1,3,6,8-tetranitrocarbazole to 1,8-diamino-3,6-dinitrocarbazole, a useful intermediate for anion sensors.
Materials:
-
1,3,6,8-Tetranitrocarbazole
-
Anhydrous Ethanol (EtOH)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrazine hydrate
-
Argon gas
-
Round-bottom two-neck flask with magnetic stirrer and reflux condenser
Procedure:
-
Dry commercially available 1,3,6,8-tetranitrocarbazole in a vacuum desiccator over KOH to a constant mass.
-
To a 25 ml round-bottom two-neck flask equipped with a magnetic stirrer, add 1,3,6,8-tetranitrocarbazole (0.200 g, 0.58 mmol) and anhydrous EtOH (10 ml).
-
Equip the flask with a reflux condenser connected to a check-valve bubbler and seal the side neck with a septum.
-
Bubble argon through the mixture for 10 minutes with slow stirring.
-
Add FeSO₄·7H₂O (10 mg, 0.036 mmol) to the mixture.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified to yield 1,8-diamino-3,6-dinitrocarbazole.
Applications in Materials Science
The presence of electron-withdrawing nitro groups makes dinitrocarbazoles and their derivatives interesting candidates for several applications in materials science.
Organic Electronics
Chemical Sensors
Derivatives of dinitrocarbazoles have been successfully employed in the development of colorimetric and fluorescent anion sensors. The electron-withdrawing nitro groups enhance the acidity of the carbazole N-H proton, making it a more effective hydrogen bond donor for anion recognition. For instance, a receptor based on 1,8-diamino-3,6-dinitrocarbazole acts as a colorimetric anion sensor in wet DMSO, producing distinct color changes upon interaction with basic anions. While this particular sensor lacks specificity due to deprotonation, it highlights the potential of the dinitrocarbazole scaffold in sensor design.
Energetic Materials
The high nitrogen and oxygen content, coupled with the aromatic carbazole backbone, suggests that polynitrocarbazoles could be of interest as energetic materials.[6] Compounds like 1,3,6,8-tetranitrocarbazole have been synthesized for potential use in pyrotechnic compositions.[6] While dinitrocarbazoles are less energetic than their tetranitro counterparts, they could serve as precursors or components in the formulation of novel energetic materials with tailored sensitivity and performance.
Visualizations
Synthesis Workflow for Dinitrocarbazole Derivatives
Caption: Synthesis pathway from carbazole to dinitrocarbazole derivatives for sensor applications.
Structure-Property Relationship of Dinitrocarbazoles
Caption: Relationship between the molecular structure of dinitrocarbazoles and their potential material properties.
References
- 1. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-DINITRO-9H-CARBAZOLE CAS#: 3244-54-0 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of aromatic polynitro compounds - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols: 1,6-Dinitrocarbazole Derivatives as Building Blocks for Anion Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1,6-dinitrocarbazole-based derivatives as colorimetric anion sensors. The protocols detailed below are based on established methodologies for the synthesis of 1,8-diamino-3,6-dinitrocarbazole and its subsequent conversion into functional anion receptors.
Introduction
Carbazole-based receptors are a significant class of synthetic anion sensors due to their rigid structure, strong hydrogen-bonding capabilities, and inherent fluorescence.[1][2][3][4] The introduction of nitro groups at the 1 and 6 (or more commonly, 1,8 and 3,6) positions of the carbazole scaffold significantly enhances their anion binding affinities and shifts their absorption spectra into the visible region, enabling colorimetric sensing.[1][2][3][4][5] These dinitrocarbazole derivatives, particularly 1,8-diamido-3,6-dinitrocarbazole, function as potent anion receptors, exhibiting vivid color changes in the presence of various anions.[1][2][5] The primary sensing mechanism involves hydrogen bonding between the carbazole N-H and amide N-H protons with the target anion, which, due to the high acidity of the dinitro-substituted scaffold, often results in deprotonation and a distinct color change.[1][2][5]
Signaling Pathway and Sensing Mechanism
The anion sensing mechanism of 1,8-diamido-3,6-dinitrocarbazole receptors is primarily driven by hydrogen bonding interactions and, in the case of basic anions, deprotonation. The electron-withdrawing nitro groups increase the acidity of the carbazole and amide N-H protons, making them effective hydrogen bond donors. Upon introduction of an anion, a host-guest complex is formed. With sufficiently basic anions, a proton is transferred from the receptor to the anion, leading to the formation of a deprotonated receptor species that exhibits a strong color change.
References
Application Notes and Protocols for Developing Dinitrocarbazole-Based Hole-Transporting Materials
Audience: Researchers, scientists, and drug development professionals.
Note on Isomer Selection: Due to a significant scarcity of research on 1,6-dinitrocarbazole as a hole-transporting material (HTM), these application notes will focus on the development of dinitrocarbazole-based HTMs using the well-documented and more common 3,6-dinitrocarbazole as the core chemical structure. The principles, protocols, and characterization techniques described herein are broadly applicable to the investigation of other dinitrocarbazole isomers.
Introduction
Carbazole derivatives are a prominent class of organic semiconductors widely utilized as hole-transporting materials in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Their excellent thermal stability, high hole mobility, and tunable electronic properties make them ideal candidates for enhancing device efficiency and longevity. The introduction of electron-withdrawing nitro groups onto the carbazole core, as in 3,6-dinitrocarbazole, can significantly lower the Highest Occupied Molecular Orbital (HOMO) energy level. This can lead to better energy level alignment with the perovskite layer in PSCs, potentially increasing the open-circuit voltage (Voc), and can also improve the material's stability.
These notes provide a comprehensive overview of the synthesis, characterization, and application of 3,6-dinitrocarbazole-based materials as HTMs.
Data Presentation: Properties of Carbazole-Based Hole-Transporting Materials
To provide a comparative context for the development of dinitrocarbazole-based HTMs, the following tables summarize the key performance parameters of various carbazole derivatives found in the literature.
Table 1: Electronic Properties of Selected Carbazole-Based Hole-Transporting Materials
| Compound/Material | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |
| Spiro-OMeTAD | -5.22 | -2.15 | 3.07 | [1] |
| KZ (Carbazole Derivative) | -5.24 | -2.28 | 2.96 | [1] |
| KZIC (Carbazole Derivative) | -5.41 | -3.42 | 1.99 | [1] |
| KZRD (Carbazole Derivative) | -5.38 | -3.46 | 1.92 | [1] |
| 3,6Cz-TPA | -5.1 | - | - | [2][3] |
| 2,7-disubstituted carbazole | -4.7 | - | - | [2] |
Table 2: Device Performance of Perovskite Solar Cells with Carbazole-Based HTMs
| HTM Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| KZRD | 20.40 | 1.09 | 23.58 | 0.79 | [1] |
| Spiro-OMeTAD | 18.6 | - | - | - | [4] |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8 | - | - | - | [4] |
| 3,6Cz-TPA | ~16 | - | - | - | [3] |
Table 3: Hole Mobility of Selected Carbazole-Based Materials
| Material | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| KZRD | 2.01 x 10⁻⁴ | SCLC | [1] |
| Spiro-OMeTAD | 2.5 x 10⁻⁵ | - | [3] |
| 3,6Cz-TPA | 7.0 x 10⁻⁶ | - | [3] |
Experimental Protocols
This protocol is adapted from the nitration of carbazole.[5]
Materials:
-
Carbazole (0.02 M)
-
Glacial Acetic Acid (0.08 M)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.15 M)
-
Concentrated Nitric Acid (HNO₃) (0.02 M)
-
Ice
-
Chloroform for recrystallization
Procedure:
-
Dissolve carbazole in glacial acetic acid in a flask. Gentle warming may be required to achieve complete dissolution.
-
Cool the flask in an ice bath and add concentrated sulfuric acid with vigorous stirring.
-
Maintain the temperature below 10°C and add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from chloroform to obtain pure 3,6-dinitro-9H-carbazole.
Alkylation of the nitrogen atom in 3,6-dinitrocarbazole is a common strategy to improve its solubility in organic solvents, which is crucial for solution-based device fabrication.
Materials:
-
3,6-Dinitro-9H-carbazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
An appropriate alkyl halide (e.g., ethyl iodide, octyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3,6-dinitro-9H-carbazole in anhydrous DMF.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture at 80-100°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Record the FTIR spectrum of the compound (e.g., using a KBr pellet) to identify characteristic functional groups, such as the nitro groups (typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).
3. UV-Visible Spectroscopy:
- Dissolve the compound in a suitable solvent (e.g., dichloromethane, chloroform).
- Measure the absorption spectrum to determine the optical band gap.
4. Cyclic Voltammetry (CV):
- Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
- Use a three-electrode setup (working, reference, and counter electrodes).
- Scan the potential to determine the oxidation and reduction potentials.
- Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively.
5. Hole Mobility Measurement (Space-Charge Limited Current - SCLC):
- Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au.
- Measure the current density-voltage (J-V) characteristics in the dark.
- Fit the J-V curve to the Mott-Gurney law to extract the hole mobility.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Dinitrocarbazole-based HTM solution in chlorobenzene (with additives like Li-TFSI and tBP if necessary)
-
Gold or Silver for the top electrode
Procedure:
-
Clean the FTO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact TiO₂ layer on the FTO substrate by spin-coating and anneal at high temperature.
-
Deposit a mesoporous TiO₂ layer by spin-coating and anneal.
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer and anneal to form the perovskite film.
-
Spin-coat the dinitrocarbazole-based HTM solution on top of the perovskite layer.
-
Deposit the metal top electrode by thermal evaporation through a shadow mask.
-
Characterize the device by measuring its J-V characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).
Visualizations
Caption: Synthesis workflow for N-Alkyl-3,6-dinitrocarbazole HTM.
Caption: Workflow for fabricating a perovskite solar cell with a dinitrocarbazole-based HTM.
References
Application Note: Analysis of 1,6-Dinitrocarbazole Using Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Dinitrocarbazole is a nitroaromatic compound. The analysis and detection of nitroaromatic compounds are significant in environmental monitoring, industrial process control, and pharmaceutical research due to their potential biological activity and use as intermediates in synthesis.[1][2] Cyclic Voltammetry (CV) is a versatile and powerful electroanalytical technique used to investigate the redox properties of electroactive species.[3] It provides valuable information on the thermodynamics of redox processes and the kinetics of electron transfer reactions.[3] This application note provides a detailed protocol for the analysis of this compound using a standard cyclic voltammetry setup. The methodology is based on the characteristic electrochemical reduction of the nitro groups (-NO₂) present in the molecule.[4][5]
Principle of the Method
The electrochemical analysis of this compound by cyclic voltammetry is based on the reduction of its two nitro groups. In an electrochemical cell, a linearly varying potential is applied to a working electrode, and the resulting current is measured. Nitroaromatic compounds typically undergo an irreversible reduction process in aqueous media, where the nitro group is reduced to a hydroxylamine group in a multi-electron, multi-proton step.[4] The potential at which this reduction occurs and the magnitude of the resulting current provide qualitative and quantitative information about the analyte.
The general reduction pathway for a nitro group (R-NO₂) is as follows: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
In some cases, particularly in aprotic or alkaline media, the reduction can occur in sequential one-electron steps, first forming a stable nitro radical anion.[4] The precise mechanism and peak potentials are highly dependent on the experimental conditions, such as the solvent, supporting electrolyte, and pH.[4][6]
Apparatus and Reagents
-
Potentiostat/Galvanostat: A computer-controlled potentiostat capable of performing cyclic voltammetry (e.g., Gamry, Metrohm Autolab, or similar).[7][8]
-
Electrochemical Cell: A standard three-electrode glass cell.[7][8]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE).[8][9] Other materials like pyrolytic carbon may also be suitable.[10]
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, saturated KCl).[8]
-
Counter (Auxiliary) Electrode (CE): Platinum wire or mesh.[8]
-
Reagents:
-
This compound (analytical standard)
-
Supporting Electrolyte: e.g., 0.1 M Potassium Chloride (KCl) or Tetrabutylammonium perchlorate (TBAP).
-
Solvent: High-purity solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an appropriate aqueous buffer solution (e.g., Phosphate Buffered Saline, PBS).[11]
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.
-
High-purity Nitrogen (N₂) gas for deoxygenation.
-
Deionized water and analytical grade solvents for cleaning.
-
Experimental Protocol
4.1. Electrode Preparation
-
Polishing the Working Electrode: Before each experiment, the Glassy Carbon Electrode (GCE) surface must be polished to ensure a clean and reproducible surface.
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse thoroughly with deionized water.
-
Perform a final polish with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse again with deionized water and sonicate in both deionized water and ethanol for 2-3 minutes each to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen.
4.2. Solution Preparation
-
Supporting Electrolyte: Prepare a 0.1 M solution of the chosen supporting electrolyte (e.g., KCl in PBS buffer or TBAP in DMF) in the selected solvent.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in the chosen solvent (e.g., DMSO or DMF).
-
Working Solution: Prepare the final analysis solution by adding a known volume of the this compound stock solution to the supporting electrolyte in the electrochemical cell to achieve the desired concentration.
4.3. Electrochemical Measurement
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the working solution. Ensure the tip of the reference electrode is close to the working electrode surface.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the parameters on the potentiostat software. A typical starting range for nitro compound analysis is from 0.0 V to -1.5 V vs. Ag/AgCl.[12]
-
Set an initial scan rate of 50 mV/s or 100 mV/s.[8]
-
Run an initial scan on the supporting electrolyte alone to obtain a background voltammogram.
-
Perform the cyclic voltammetry scan on the sample solution and record the data.
-
To investigate the mechanism, vary the scan rate (e.g., 20, 50, 100, 200 mV/s) and observe the effect on the peak currents and potentials.[13]
-
Data Presentation and Expected Results
The analysis of the resulting voltammogram involves identifying the cathodic (reduction) peaks corresponding to the reduction of the nitro groups of this compound. Given the presence of two nitro groups, one may expect to see one or two distinct reduction peaks, depending on the electronic communication between the groups and the experimental conditions. The peak potential (Epc) is characteristic of the analyte, while the peak current (Ipc) is proportional to its concentration.
Quantitative data obtained from the cyclic voltammetry experiments should be summarized as shown in the table below. Note that these values must be determined experimentally.
Table 1: Summary of Electrochemical Parameters for this compound Analysis
| Parameter | Symbol | Value | Units | Description |
|---|---|---|---|---|
| Cathodic Peak Potential (1st Peak) | Epc1 | TBD | V | Potential at which the first reduction peak occurs. |
| Cathodic Peak Current (1st Peak) | Ipc1 | TBD | µA | Maximum current for the first reduction peak. |
| Cathodic Peak Potential (2nd Peak) | Epc2 | TBD | V | Potential at which the second reduction peak occurs. |
| Anodic Peak Potential | Epa | TBD | V | Potential of the oxidation peak on the reverse scan (if the process is reversible). |
| Peak Separation | ΔEp | TBD | mV | Difference between Epa and Epc; indicates the reversibility of the reaction. |
TBD: To Be Determined experimentally.
Experimental Workflow Diagram
The logical flow of the experimental procedure is illustrated below. This workflow ensures systematic execution from preparation to final analysis for reproducible results.
Caption: Experimental workflow for CV analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijoer.com [ijoer.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iieta.org [iieta.org]
- 8. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Electrochemical Determination of Doxorubicin in the Presence of Dacarbazine Using MWCNTs/ZnO Nanocomposite Modified Disposable Screen-Printed Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 1,6-Dinitrocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the selective synthesis of 1,6-dinitrocarbazole.
Troubleshooting Guide
Problem 1: Low Yield of this compound and Formation of Multiple Isomers
Question: My nitration of carbazole resulted in a complex mixture of isomers with a very low yield of the desired this compound. How can I improve the selectivity?
Answer: The direct dinitration of carbazole is notoriously challenging regarding regioselectivity. The positions most susceptible to electrophilic attack are C-3 and C-6, followed by C-1 and C-8. This inherent reactivity profile favors the formation of 3,6-dinitrocarbazole and 1,8-dinitrocarbazole.
Suggested Solutions:
-
Two-Step Synthesis: A more selective approach is a two-step synthesis. First, synthesize 1-nitrocarbazole and then perform a second nitration. The presence of the nitro group at the C-1 position will deactivate the ring, but the directing effect of the amine and the existing nitro group will influence the position of the second nitration.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While a mixture of nitric acid and sulfuric acid is common, other reagents might offer better selectivity. Consider exploring milder nitrating agents, which can sometimes provide different regioselectivity.[1][2]
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally increase selectivity in electrophilic aromatic substitutions.
Experimental Protocol: Two-Step Synthesis of this compound (A Proposed Route)
Step 1: Synthesis of 1-Nitrocarbazole
A potential route to 1-nitro-9H-carbazole involves the palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine.[3]
-
Reaction: 2-Bromo-N-(2-nitrophenyl)benzenamine is heated with potassium carbonate and a palladium catalyst in a suitable solvent like DMAc.[3]
-
Purification: The product is purified by column chromatography.[3]
Step 2: Nitration of 1-Nitrocarbazole
-
Reactants: 1-nitrocarbazole, nitric acid, and a solvent like acetic acid.
-
Procedure:
-
Dissolve 1-nitrocarbazole in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise while maintaining a low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water until neutral, and dry the crude product.
-
-
Purification: The crude product will likely be a mixture of dinitrocarbazole isomers and will require careful purification (see Problem 2).
Table 1: Product Distribution in Direct Nitration of Carbazole
| Product | CAS Number | Yield |
| 1-Nitro-9H-carbazole | 31438-22-9 | 27.1% |
| 3,6-Dinitro-9H-carbazole | 3244-54-0 | 49% |
| 1,8-Dinitrocarbazole | 3077-85-8 | 68% |
| This compound | 3062-57-5 | 23% |
Data from a specific reported nitration of carbazole in acetic acid.
Problem 2: Difficulty in Separating this compound from Other Isomers
Question: I have a mixture of dinitrocarbazole isomers. How can I effectively isolate the this compound?
Answer: The separation of positional isomers of dinitrocarbazole is a significant challenge due to their similar physical properties. A combination of chromatographic and crystallization techniques is often necessary.
Suggested Solutions:
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A systematic screening of solvent systems is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. The different isomers will have slightly different polarities, allowing for separation. HPLC can also be a powerful tool for both analytical and preparative separations.[4][5][6][7]
-
-
Fractional Crystallization:
-
This technique relies on the slight differences in solubility of the isomers in a particular solvent.
-
Procedure: Dissolve the isomer mixture in a minimum amount of a hot solvent and allow it to cool slowly. The least soluble isomer will crystallize first. Seeding with a pure crystal of this compound, if available, can promote its selective crystallization.[8][9][10][11][12] Multiple recrystallization steps may be required to achieve high purity.
-
Solvent Selection: Experiment with a variety of solvents or solvent mixtures to find the optimal system for selective crystallization.
-
Workflow for Isomer Separation
References
- 1. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. iscientific.org [iscientific.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. reddit.com [reddit.com]
- 12. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,6-Dinitrocarbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,6-dinitrocarbazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Nitration: The reaction may not have gone to completion, resulting in unreacted carbazole or mononitrated intermediates.[1] 2. Suboptimal Reaction Temperature: Incorrect temperature control can hinder the reaction rate or lead to the formation of side products.[2] 3. Insufficient Nitrating Agent: The molar ratio of the nitrating agent to carbazole may be too low for dinitration. 4. Deactivation of the Carbazole Ring: The first nitro group deactivates the ring, making the second nitration more difficult.[3] | 1. Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature while monitoring the reaction progress by TLC.[4] 2. Optimize Temperature Control: Maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to control the exothermic reaction and then proceed at the optimal temperature for dinitration (e.g., 45°C).[2][4] 3. Adjust Stoichiometry: Increase the molar equivalent of the nitrating agent. Stepwise addition of the nitrating agent can also be beneficial. 4. Use a Stronger Nitrating System: Consider using a more potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, if initial attempts with milder conditions fail. |
| Formation of Multiple Isomers (e.g., 1,8-dinitro, 3,6-dinitro, or tetranitro derivatives) | 1. Reaction Conditions Favoring Other Isomers: The choice of solvent and nitrating agent can influence the position of nitration. 2. Over-nitration: Using overly harsh conditions (high temperature, excess nitrating agent) can lead to the formation of tri- or tetranitrocarbazoles.[1] | 1. Modify the Solvent and Nitrating Agent: Experiment with different solvent systems (e.g., acetic acid, 1,2-dichloroethane) and nitrating agents (e.g., HNO₃/H₂SO₄, acetyl nitrate) to favor the formation of the 1,6-isomer.[2][3][4] 2. Precise Control of Reaction Parameters: Carefully control the reaction temperature and the stoichiometry of the nitrating agent to minimize over-nitration. Monitor the reaction closely using TLC to stop it once the desired product is formed. |
| Product Precipitation Issues During Workup | 1. Product Solubility: The dinitrocarbazole product might have some solubility in the quenching solution (e.g., ice water). 2. Formation of Soluble Side Products: The presence of impurities can sometimes prevent the desired product from precipitating effectively. | 1. Adjust Quenching Procedure: Ensure a large excess of crushed ice or ice-water is used for quenching to minimize solubility.[2] 2. Extraction: If precipitation is incomplete, consider neutralizing the acidic solution and extracting the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol). |
| Difficulty in Product Purification | 1. Presence of Closely Related Isomers: Isomers of dinitrocarbazole can have similar polarities, making them difficult to separate by standard column chromatography. 2. Contamination with Starting Material or Mononitrated Species: Incomplete reactions will result in a mixture of products. | 1. Recrystallization: Utilize recrystallization from an appropriate solvent (e.g., chloroform) to purify the product.[2] 2. Selective Dissolution/Precipitation: A purification method involves dissolving the crude product in a basic solution (e.g., KOH in ethanol/water), filtering out insoluble impurities, and then re-precipitating the desired product by acidification with a strong acid like HCl.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of this compound?
A1: The most critical parameters are temperature and the choice and concentration of the nitrating agent . The initial addition of the nitrating agent should typically be done at a low temperature (0-10°C) to control the exothermic reaction.[2][4] The subsequent reaction temperature needs to be carefully optimized; for instance, one procedure suggests warming to 45°C after the initial addition.[4] The strength and stoichiometry of the nitrating agent are also crucial to achieve dinitration without significant side product formation.
Q2: How can I monitor the progress of the reaction to avoid over-nitration?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material (carbazole) and the formation of the desired dinitro product. It is advisable to have reference spots for both the starting material and, if possible, the mononitrocarbazole intermediate to track the reaction's progression accurately.
Q3: What is a reliable method for purifying the crude this compound?
A3: A common and effective purification method is recrystallization from a suitable solvent like chloroform.[2] An alternative chemical purification involves dissolving the crude product in a solution of potassium hydroxide (KOH) in a mixture of ethanol and water. The desired product forms a soluble salt, while some impurities may not. After filtering the solution, the this compound can be precipitated by acidifying the filtrate with concentrated hydrochloric acid (HCl).[4]
Q4: I am observing the formation of a significant amount of mononitrocarbazole. How can I drive the reaction towards dinitration?
A4: The presence of a substantial amount of mononitrocarbazole indicates that the reaction conditions are not vigorous enough for the second nitration step, which is inherently more difficult due to the deactivating effect of the first nitro group.[3] To promote dinitration, you can try the following:
-
Increase the reaction temperature after the initial nitration has occurred.
-
Extend the reaction time.
-
Increase the molar equivalents of the nitrating agent.
-
Use a stronger nitrating system , such as fuming nitric acid in combination with sulfuric acid.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, this synthesis involves the use of strong acids and nitrating agents, which are highly corrosive and potentially explosive.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of the nitrating agent is highly exothermic and should be done slowly and with efficient cooling to prevent the reaction from running away.
-
Be cautious when handling nitrated organic compounds, as they can be thermally sensitive.
Experimental Protocols
Protocol 1: Nitration using Nitric Acid in 1,2-Dichloroethane
This protocol was adapted from a procedure for the synthesis of 3,6-dinitrocarbazole with a reported yield of 76%.[4]
Materials:
-
Carbazole
-
1,2-Dichloroethane
-
90% Nitric Acid
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve carbazole (e.g., 2.00 g, 11.96 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath (0°C).
-
Slowly add 90% nitric acid (20 mL) dropwise to the stirring solution over 1 hour.
-
After the addition is complete, warm the mixture to 45°C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and quench by adding water (100 mL).
-
Filter the precipitate and wash it with water.
-
For purification, dissolve the crude product in a solution of KOH (10 g) in ethanol (125 mL) and water (125 mL).
-
Filter the resulting red solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to precipitate the purified product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the dinitrocarbazole.
Protocol 2: Nitration using a Mixture of Nitric and Sulfuric Acids
This protocol is a general method for the dinitration of carbazole.[2]
Materials:
-
Carbazole
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Chloroform (for recrystallization)
Procedure:
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) in a flask, warming slightly if necessary.
-
Add concentrated H₂SO₄ (0.15 M) to the solution with vigorous stirring.
-
Cool the flask in an ice bath to bring the temperature to 3°C.
-
Prepare a pre-cooled mixture of concentrated HNO₃ (0.02 M) and H₂SO₄ (0.01 M).
-
Add the cooled nitrating mixture dropwise to the carbazole solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice (approximately 150 g).
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from chloroform to obtain pure dinitrocarbazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dinitrocarbazole Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Carbazole | Carbazole |
| Nitrating Agent | 90% HNO₃ | Conc. HNO₃ / Conc. H₂SO₄ |
| Solvent | 1,2-Dichloroethane | Glacial Acetic Acid |
| Reaction Temperature | 0°C (addition), then 45°C | 3-10°C (addition), then RT |
| Reaction Time | 4 hours | 30 minutes (after addition) |
| Purification Method | Base-acid treatment | Recrystallization (Chloroform) |
| Reported Yield | 76% (for 3,6-dinitro)[4] | Not specified |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Purification of Crude 1,6-Dinitrocarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,6-dinitrocarbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too good, keeping the product dissolved even at low temperatures. | Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a co-solvent system to adjust polarity. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The presence of significant impurities can depress the melting point. | Perform a preliminary purification step, such as a solvent wash, before recrystallization. | |
| Product Purity Does Not Improve | The impurity has very similar solubility properties to this compound in the chosen solvent. | Try a different recrystallization solvent or consider an alternative purification technique like column chromatography. |
| The cooling process was too rapid, leading to the trapping of impurities within the crystals. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | |
| Difficulty Separating Isomers by Column Chromatography | The chosen eluent system does not provide sufficient resolution. | Optimize the eluent system by varying the polarity. A shallow gradient of a more polar solvent in a less polar solvent is often effective for isomer separation. |
| The column is overloaded with the crude mixture. | Use a larger column or reduce the amount of sample loaded. | |
| The stationary phase is not suitable for isomer separation. | Consider using a stationary phase that offers different selectivity, such as a phenyl or cyano-bonded phase, which can provide enhanced separation of aromatic isomers through π-π interactions.[1] | |
| Colored Impurities Persist in the Final Product | The colored impurities are not effectively removed by the chosen purification method. | Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of the desired product. |
| The impurities are stable and co-elute with the product during chromatography. | Consider a chemical treatment to modify the impurity if its structure is known, or use a different chromatographic technique (e.g., preparative HPLC with a different stationary phase). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically other positional isomers of dinitrocarbazole (e.g., 3,6-dinitrocarbazole, 1,8-dinitrocarbazole), mononitrated carbazoles, and unreacted carbazole. The specific isomer distribution can depend on the nitration conditions used in the synthesis.
Q2: Which solvents are recommended for the recrystallization of this compound?
Q3: How can I effectively separate this compound from its isomers?
A3: Column chromatography is the most effective method for separating positional isomers. Optimization of the stationary and mobile phases is crucial. For aromatic isomers, stationary phases that can engage in π-π interactions, such as phenyl- or pyrenyl-bonded silica, may offer better separation than standard silica gel.[1] A slow and shallow gradient elution is recommended.
Q4: Can I use a base extraction to purify this compound?
A4: Yes, this can be an effective technique. The NH proton of the carbazole ring is acidic and can be deprotonated by a base. A method described for the purification of 3,6-dinitrocarbazole involves dissolving the crude product in a solution of potassium hydroxide in ethanol and water, followed by filtration and re-precipitation by acidification with a strong acid like HCl.[2] This can help remove non-acidic impurities.
Q5: My purified this compound still shows a broad melting point range. What should I do?
A5: A broad melting point range typically indicates the presence of impurities. If you have already attempted recrystallization, a second purification step using a different technique, such as column chromatography, is recommended. It is also advisable to ensure the product is completely dry, as residual solvent can also depress and broaden the melting point range.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at Different Temperatures
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Acetone | ~0.5 | ~5.0 |
| Chloroform | ~0.3 | ~4.0 |
| Ethanol | ~0.1 | ~1.5 |
| Ethyl Acetate | ~0.4 | ~4.5 |
| Toluene | ~0.2 | ~3.0 |
| Hexane | <0.01 | ~0.1 |
Note: This table presents estimated solubility data for illustrative purposes, as specific experimental values for this compound were not found in the search results. Experimental determination of solubility is highly recommended for process optimization.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general guideline for the purification of crude this compound by recrystallization. The choice of solvent should be optimized based on experimental solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, ethyl acetate, or a co-solvent mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography for the Separation of Dinitrocarbazole Isomers
This protocol outlines a general procedure for the separation of this compound from its isomers using column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (or other suitable stationary phase)
-
Eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude dinitrocarbazole mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, starting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the different isomers. The less polar isomers will typically elute first.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired this compound isomer.
-
-
Solvent Evaporation:
-
Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Recrystallization workflow for this compound.
References
Avoiding formation of 3,6-dinitrocarbazole isomer during nitration
Welcome to the technical support center for carbazole nitration. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the nitration of carbazole, with a specific focus on avoiding the formation of the 3,6-dinitrocarbazole isomer.
Frequently Asked Questions (FAQs)
Q1: Why is 3,6-dinitrocarbazole the predominant product in most nitration reactions of carbazole?
The positions 3 and 6 of the carbazole ring are the most electron-rich and sterically accessible, making them the most reactive sites for electrophilic aromatic substitution, such as nitration. Standard nitrating agents, like a mixture of nitric acid and sulfuric acid, will preferentially react at these positions, leading to 3,6-dinitrocarbazole as the major product.[1]
Q2: How can I avoid the formation of 3,6-dinitrocarbazole?
The most effective strategy is to block the 3 and 6 positions with a directing group before proceeding with the nitration. Halogens, such as chlorine, are commonly used for this purpose. Once the 3 and 6 positions are chlorinated, nitration will be directed to other available positions, primarily the 1 and 8 positions.[2][3] The blocking groups can potentially be removed in a subsequent step if the parent dinitrocarbazole is desired.
Q3: What are the alternative dinitrocarbazole isomers that can be synthesized?
By employing the blocking group strategy, it is possible to synthesize 1,8-dinitrocarbazole.[2][3] Other isomers, such as 1,6-dinitrocarbazole, have been synthesized from substituted carbazoles, suggesting that modifying the substrate can also alter the regioselectivity of the nitration.[4][5]
Q4: Are there any alternative nitrating agents that can change the isomer distribution?
While common nitrating agents favor 3,6-dinitration, exploring less conventional methods could offer different selectivities. For instance, photochemical nitration using tetranitromethane (TNM) has been shown to yield a 1,6-dinitro product in the case of a 9-ethyl-3-methylcarbazole.[4] The applicability of this method to unsubstituted carbazole for selective dinitration would require further investigation.
Troubleshooting Guide
Issue: Exclusive or High Yield of 3,6-Dinitrocarbazole
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Root Cause: Standard nitration conditions (e.g., HNO₃/H₂SO₄) strongly favor substitution at the electronically rich and sterically unhindered 3 and 6 positions.
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Solution: Implement a blocking group strategy.
-
Chlorinate Carbazole: Before nitration, protect the 3 and 6 positions by chlorination to form 3,6-dichlorocarbazole.
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Nitrate the Dichlorinated Carbazole: Proceed with the nitration of 3,6-dichlorocarbazole. The nitro groups will be directed to the 1 and 8 positions.
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(Optional) Dechlorination: If the parent 1,8-dinitrocarbazole is the target, a subsequent dechlorination step will be necessary.
-
Issue: Low Yield of Desired Dinitro Isomer (Non-3,6)
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Root Cause 1: Incomplete blocking of the 3 and 6 positions.
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Solution: Ensure the chlorination reaction goes to completion. Purify the 3,6-dichlorocarbazole intermediate to remove any unreacted carbazole before nitration.
-
-
Root Cause 2: Suboptimal nitration conditions for the blocked intermediate.
-
Solution: Optimize the nitration conditions for 3,6-dichlorocarbazole. This may involve adjusting the temperature, reaction time, and the ratio of nitrating agents. Refer to the detailed experimental protocol below.
-
-
Root Cause 3: Formation of mononitrated byproducts.
-
Solution: Carefully control the stoichiometry of the nitrating agent and the reaction temperature to favor dinitration. Using an excess of the nitrating agent can drive the reaction towards the dinitro product.[6]
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Experimental Protocols
Protocol 1: Synthesis of 1,8-Dinitrocarbazole via 3,6-Dichlorocarbazole
This protocol is a two-step process involving the chlorination of carbazole followed by the nitration of the resulting 3,6-dichlorocarbazole.
Step 1: Synthesis of 3,6-Dichlorocarbazole
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Materials: Carbazole, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve carbazole in dichloromethane.
-
Slowly add sulfuryl chloride to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3,6-dichlorocarbazole.
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Step 2: Synthesis of 3,6-Dichloro-1,8-dinitrocarbazole [3]
-
Materials: 3,6-Dichlorocarbazole, acetic anhydride, 100% nitric acid, acetic acid.
-
Procedure:
-
To a stirred suspension of 3,6-dichlorocarbazole (10.0 g, 42.4 mmol) in acetic anhydride (80 mL), add 100% nitric acid (14.4 mL, 0.35 mol) dropwise while maintaining the temperature at 1°C.
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After the initial addition of about one-eighth of the nitric acid, replace the cooling bath with a heating mantle.
-
Heat the mixture to 60°C and continue the dropwise addition of nitric acid until half of the total volume has been added.
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Increase the temperature to 75°C during the addition of the remaining nitric acid.
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Once the addition is complete, heat the mixture to 110°C for 10 minutes.
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Filter the hot suspension and wash the collected solid with boiling acetic acid (30 mL) followed by diethyl ether.
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This procedure yields 3,6-dichloro-1,8-dinitrocarbazole. A reported yield is 73.4%.[3]
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Protocol 2: Photochemical Nitration for 1,6-Dinitration (on a substituted carbazole)[4]
This protocol describes the synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole and may serve as a starting point for developing a method for unsubstituted carbazole.
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Materials: 9-Ethyl-3-methylcarbazole, tetranitromethane (TNM), dichloromethane.
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Procedure:
-
Dissolve 9-ethyl-3-methylcarbazole (100 mg, 0.5 mmol) and tetranitromethane (500 mg, 2.5 mmol) in 5 mL of dichloromethane in a test tube.
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Irradiate the reaction mixture with a sun lamp (e.g., 275 W) for 3 hours. A UV filter can be placed between the lamp and the reaction vessel.
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After irradiation, extract the reaction mixture with water.
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Remove the solvent from the organic layer under reduced pressure.
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Purify the resulting yellow solid by column chromatography on basic alumina using a dichloromethane/hexane eluent system.
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Quantitative Data on Isomer Distribution
Direct quantitative data on the dinitration of unsubstituted carbazole to isomers other than 3,6-dinitrocarbazole is limited in the literature. The following table summarizes the yields for specific isomers obtained through the methods described above, highlighting the effectiveness of the blocking group strategy and an alternative photochemical approach on a substituted carbazole.
| Starting Material | Nitrating Agent/Method | Dinitrocarbazole Isomer(s) | Yield (%) | Reference |
| 3,6-Dichlorocarbazole | 100% HNO₃ in Acetic Anhydride | 3,6-Dichloro-1,8-dinitrocarbazole | 73.4 | [3] |
| 9-Ethyl-3-methylcarbazole | Tetranitromethane (TNM), Photochemical | 9-Ethyl-3-methyl-1,6-dinitrocarbazole | Not explicitly stated, but product was isolated and characterized | [4] |
Visualizing Reaction Strategies
The following diagrams illustrate the logical workflow for controlling the regioselectivity of carbazole dinitration.
Caption: Workflow for Standard vs. Controlled Nitration of Carbazole.
Caption: Decision workflow for carbazole dinitration.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. Nitration of carbazole and N-alkylcarbazoles | Semantic Scholar [semanticscholar.org]
- 6. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
Stability issues of 1,6-Dinitrocarbazole under laboratory conditions
Important Preliminary Note for Researchers:
The compound 1,6-dinitrocarbazole (CAS: 3062-57-5) is infrequently documented in scientific literature. In contrast, its isomer, 3,6-dinitrocarbazole (CAS: 3244-54-0) , is more commonly referenced. It is highly probable that inquiries regarding "this compound" pertain to the 3,6-isomer. This support center, therefore, focuses primarily on the known properties and handling of 3,6-dinitrocarbazole, supplemented with data inferred from analogous nitroaromatic compounds to provide a comprehensive guide. Researchers should verify the specific isomer used in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for dinitrocarbazoles under typical laboratory conditions?
A1: While specific quantitative stability data for dinitrocarbazoles is limited, based on the behavior of analogous polynitrated aromatic compounds, the primary concerns are:
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Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.
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Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, especially in solution.
-
pH Sensitivity: Dinitroaromatic compounds, such as dinitrophenols, have shown susceptibility to decomposition in alkaline solutions[1]. Acidic conditions are generally more favorable for their stability[1].
-
Shock Sensitivity: Polynitrated aromatics should be handled with care as some can be sensitive to shock and friction, particularly in a dry, crystalline state[2].
Q2: How should I properly store 3,6-dinitrocarbazole?
A2: To ensure the stability and integrity of 3,6-dinitrocarbazole, it is recommended to:
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Store the compound in a tightly sealed container.
-
Keep it in a cool, dry, and well-ventilated area.
-
Protect from light by using an amber vial or storing it in a dark cabinet.
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Avoid sources of heat, ignition, and shock[2].
Q3: Are there any known biological activities or signaling pathways associated with dinitrocarbazoles?
A3: Direct involvement of 3,6-dinitrocarbazole in specific signaling pathways is not well-documented in publicly available literature. However, various carbazole derivatives have shown a wide range of biological activities, including neuroprotective and anti-inflammatory effects[3][4][5]. Nitroaromatic compounds, as a class, are known for their broad biological effects, including antimicrobial and cytotoxic activities, but also for their potential toxicity and mutagenicity[6][7][8]. Researchers investigating dinitrocarbazoles for drug development should consider comprehensive toxicological and mechanistic studies.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Suspected Degradation
If you suspect that your sample of dinitrocarbazole has degraded, leading to inconsistent results, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for stability issues.
Issue 2: Poor Solubility in Aqueous Solutions
Dinitrocarbazoles are expected to have low water solubility. If you are experiencing difficulties in preparing aqueous solutions for your experiments, consider the following:
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Co-solvents: Use a minimal amount of a water-miscible organic solvent such as DMSO or DMF to first dissolve the compound before adding it to your aqueous buffer. Be mindful of the final solvent concentration and its potential effects on your experimental system.
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pH Adjustment: The solubility of carbazole derivatives can be influenced by pH. While alkaline conditions might increase solubility for some related compounds, it could also promote degradation[1]. A careful investigation of solubility across a narrow, near-neutral pH range is advisable.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of suspended particles.
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Formulation: For in vivo studies, consider formulating the compound with appropriate vehicles or encapsulating agents to improve bioavailability.
Data Presentation
Table 1: Summary of Physicochemical Properties of 3,6-Dinitrocarbazole
| Property | Value | Source |
| CAS Number | 3244-54-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₇N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 257.20 g/mol | --INVALID-LINK-- |
| Appearance | Solid | Inferred |
| Melting Point | High | --INVALID-LINK-- |
| Density | 1.61 g/cm³ | --INVALID-LINK-- |
Table 2: Inferred Stability of Dinitrocarbazoles Under Various Conditions
| Condition | Expected Stability | Rationale/Recommendations |
| Ambient Temperature | Generally stable | Store in a cool place to minimize any potential for slow degradation. |
| Elevated Temperature | Potentially unstable | Avoid heating unless required for a reaction; monitor for color changes. Nitroaromatic compounds can undergo exothermic decomposition[9]. |
| Visible Light | Moderate stability | Store in the dark to prevent potential photodegradation. |
| UV Light | Likely unstable | Avoid exposure to UV light sources. Dinitrophenols are susceptible to UV degradation[1]. |
| Acidic pH (pH < 7) | Likely stable | Based on the stability of dinitrophenols in acidic solutions[1]. |
| Alkaline pH (pH > 7) | Potentially unstable | Risk of hydrolysis and degradation increases with pH[1]. Prepare alkaline solutions fresh and use promptly. |
Experimental Protocols
Protocol for Handling and Storage of Dinitrocarbazoles
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling dinitrocarbazoles.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
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Dispensing: When weighing and dispensing the solid, use anti-static tools and avoid creating dust.
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Solution Preparation:
-
If using an organic solvent, add the solvent to the weighed compound slowly.
-
If preparing an aqueous solution, consider creating a concentrated stock in a suitable organic solvent (e.g., DMSO) first.
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For buffers, prepare the buffer and adjust the pH before adding the dinitrocarbazole or its stock solution.
-
-
Storage of Solids: Store the solid compound in a clearly labeled, tightly sealed amber glass vial in a cool, dark, and dry location.
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Storage of Solutions:
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Store stock solutions in a refrigerator or freezer, protected from light.
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Before use, allow the solution to come to room temperature to ensure the compound remains dissolved.
-
For aqueous solutions, it is recommended to prepare them fresh for each experiment to minimize potential degradation.
-
-
Disposal: Dispose of waste containing dinitrocarbazoles in accordance with local, state, and federal regulations for chemical waste.
Mandatory Visualization
Hypothetical Decomposition Pathway
While the specific decomposition pathways of 1,6- or 3,6-dinitrocarbazole are not well-established in the literature, a plausible degradation route under reductive conditions, common in biological systems and some chemical environments, is the stepwise reduction of the nitro groups.
Caption: Hypothetical reductive decomposition pathway.
References
- 1. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 3,5-dinitro-4- and -2-(1H-purin-6-ylthio)benzoates, prodrugs of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Regioselective Carbazole Nitration
Welcome to the technical support center for the regioselective nitration of carbazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitrocarbazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of carbazole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | - Inactive Nitrating Agent: The nitric acid may be old or of insufficient concentration. - Low Reaction Temperature: The activation energy for the reaction may not be reached. - Poor Solubility of Carbazole: The carbazole may not be fully dissolved in the reaction medium, limiting its availability for reaction. - Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Use fresh, concentrated (e.g., 70% or fuming) nitric acid. - Gradually increase the reaction temperature, monitoring for decomposition. For instance, in the synthesis of 3-nitro-N-ethylcarbazole, the reaction is heated to 40°C.[1] - Choose a solvent in which carbazole is more soluble, such as acetic acid or an organic solvent like acetonitrile.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4] |
| Formation of Multiple Isomers (Poor Regioselectivity) | - Reaction Conditions Favoring Multiple Positions: The nitrating agent and solvent system may not be selective for the desired position. - High Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. | - For 3- and 6-position nitration: Use a mixture of nitric acid and acetic acid.[5] - For 1- and 8-position nitration: Consider nitrating agents that are more sterically hindered. - For N-substituted carbazoles: The nature of the N-substituent can influence the position of nitration. Electron-donating groups can activate the 3 and 6 positions. - Perform the reaction at a lower temperature to enhance selectivity. |
| Formation of Di- or Poly-nitrated Products | - Excess of Nitrating Agent: Using too much nitric acid or other nitrating agents can lead to multiple nitrations. - Prolonged Reaction Time: Leaving the reaction for too long can result in over-nitration. - High Reaction Temperature: Can promote further nitration. | - Use a stoichiometric or slight excess of the nitrating agent. - Monitor the reaction closely by TLC and quench it once the desired mono-nitro product is formed. - Maintain a controlled, lower temperature throughout the reaction. |
| Difficulty in Separating Isomers | - Similar Physical Properties: Nitrocarbazole isomers often have very similar polarities and boiling points. | - Column Chromatography: Use a high-resolution silica gel column with an optimized eluent system. - Recrystallization: Fractional crystallization from a suitable solvent system can be effective. For example, 3-nitro-N-ethylcarbazole can be recrystallized from acetone/methanol.[1] - Preparative TLC or HPLC: For small-scale separations, these techniques can provide high purity isomers. |
| Reaction is Too Fast or Uncontrolled | - Highly Concentrated Reagents: Using fuming nitric acid or other very strong nitrating agents can lead to a violent reaction. - Rapid Addition of Reagents: Adding the nitrating agent too quickly can cause the reaction to exotherm uncontrollably. - High Initial Temperature: Starting the reaction at an elevated temperature can make it difficult to control. | - Use a less concentrated nitrating agent or a milder one, such as acetyl nitrate.[6] - Add the nitrating agent dropwise with efficient stirring and cooling in an ice bath. - Start the reaction at a low temperature (e.g., 0-5°C) and allow it to slowly warm to the desired temperature. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively obtain 3-nitrocarbazole?
A1: To favor the formation of 3-nitrocarbazole, a common method is the nitration of carbazole with a mixture of nitric acid and acetic acid at room temperature.[5] This method has been reported to yield 3-nitrocarbazole with high regioselectivity.[5]
Q2: What conditions are suitable for the synthesis of 3,6-dinitrocarbazole?
A2: The synthesis of 3,6-dinitrocarbazole can be achieved by dissolving carbazole in glacial acetic acid, followed by the addition of concentrated sulfuric acid and a pre-cooled mixture of concentrated nitric and sulfuric acids, while maintaining a low temperature (below 10°C).
Q3: How can I synthesize 1,3,6,8-tetranitrocarbazole?
A3: A one-pot synthesis involves the addition of carbazole to 90% nitric acid at 45°C, followed by the addition of more nitric acid to reach a concentration of 94%, and then heating to 80°C. The crude product can be purified by digestion in acetone.
Q4: What is the role of the N-substituent in directing the nitration of carbazole?
A4: The substituent on the nitrogen atom of the carbazole ring can significantly influence the regioselectivity of nitration. Electron-donating groups, such as alkyl groups, tend to direct nitration to the 3- and 6-positions due to increased electron density at these positions.
Q5: How can I monitor the progress of my carbazole nitration reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress.[3][4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product(s). This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Q6: Are there milder alternatives to the standard nitric acid/sulfuric acid nitration?
A6: Yes, acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is a milder nitrating agent that can offer improved selectivity and reduced side reactions.[6] It is particularly useful for substrates that are sensitive to strong acids.[6]
Experimental Protocols
Synthesis of 3-Nitro-N-ethylcarbazole[1]
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Dissolution: Dissolve 15.0 g of N-ethylcarbazole in 200 ml of acetic acid in a suitable flask.
-
Cooling: Cool the solution to 19-21°C in a water bath.
-
Nitrating Agent Preparation: Prepare a solution of 7.3 g of 70% nitric acid in 50 ml of acetic acid.
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Addition: Add the nitric acid solution dropwise to the cooled N-ethylcarbazole solution with stirring.
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Reaction: After the addition is complete, heat the reaction mixture on a water bath at 40°C for 2 hours.
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Precipitation: Cool the reaction mixture and pour it into 400 ml of water to precipitate the product.
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Filtration and Drying: Filter the light green precipitate and air dry it.
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Purification: Recrystallize the crude product from an acetone/methanol mixture to obtain pure 3-nitro-N-ethylcarbazole.
Synthesis of 3,6-Dinitrocarbazole
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Dissolution: Dissolve 0.02 mol of carbazole in 0.08 mol of glacial acetic acid, warming slightly if necessary.
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Acidification: With vigorous stirring, add 0.15 mol of concentrated H₂SO₄ to the solution.
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Cooling: Immerse the flask in an ice bath and bring the temperature to 3°C.
-
Nitration: From a dropping funnel, add a pre-cooled mixture of 0.02 mol of concentrated HNO₃ and 0.01 mol of H₂SO₄ dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
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Stirring: After the addition is complete, let the mixture stand at room temperature for 30 minutes.
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Quenching: Pour the contents of the flask into 150 g of crushed ice to precipitate the product.
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Work-up: Filter the precipitate and wash it thoroughly with water.
-
Purification: Recrystallize the product from chloroform.
Synthesis of 1,3,6,8-Tetranitrocarbazole
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Initial Reaction: Add carbazole to 90% nitric acid while maintaining the reactor temperature at 45°C.
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Concentration Increase: After the carbazole is fully added, introduce more nitric acid to achieve a final concentration of 94%.
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Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours.
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Quenching: Add a 55% nitric acid solution to the mixture and allow it to cool to ambient temperature.
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Filtration and Washing: Filter the product and wash it with 70% nitric acid followed by water. This yields the crude product.
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Purification: Digest the crude 1,3,6,8-tetranitrocarbazole in acetone at reflux for 30-60 minutes. Then, quench the slurry with water.
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Final Product: Filter the purified product, wash it with water, and dry to obtain the crystalline 1,3,6,8-tetranitrocarbazole.
Data Presentation
Table 1: Reaction Conditions for Regioselective Nitration of Carbazole Derivatives
| Product | Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Nitro-N-ethylcarbazole | N-Ethylcarbazole | 70% HNO₃ | Acetic Acid | 40 | 71 | [1] |
| 3-Nitrocarbazole | Carbazole | HNO₃ / Acetic Acid | Acetic Acid | Room Temp. | 93 | [5] |
| 3,6-Dinitrocarbazole | Carbazole | conc. HNO₃ / conc. H₂SO₄ | Glacial Acetic Acid | <10 | - | |
| 1,3,6,8-Tetranitrocarbazole | Carbazole | 90-94% HNO₃ | - | 45-80 | 40-65 (crude) |
Visualizations
Caption: Decision workflow for selecting a nitration method based on the desired regioselectivity.
Caption: Troubleshooting workflow for common issues in carbazole nitration.
References
- 1. prepchem.com [prepchem.com]
- 2. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Troubleshooting poor solubility of 1,6-Dinitrocarbazole in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 1,6-dinitrocarbazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound is primarily due to its molecular structure. The carbazole backbone is a large, rigid, and planar aromatic system. The two nitro groups (-NO2) are strong electron-withdrawing groups, which contribute to a high crystal lattice energy. Overcoming this energy to dissolve the solid requires significant interaction between the solute and solvent molecules. Many common organic solvents may not provide strong enough interactions to effectively solvate the this compound molecules and break down the crystal structure.
Q2: What types of organic solvents are most likely to dissolve this compound?
A2: Based on the properties of similar nitroaromatic compounds and qualitative information from synthesis procedures, polar aprotic solvents and some polar protic solvents are the most likely candidates for dissolving this compound. Solvents mentioned in the synthesis and purification of dinitrocarbazoles include glacial acetic acid and chloroform.[1] Methanol has also been used in reactions involving dinitrocarbazole derivatives.[1] Generally, solvents that can engage in dipole-dipole interactions or potentially act as hydrogen bond acceptors may be more effective.
Q3: Are there any safety precautions I should take when working with this compound and its solvents?
A3: Yes. This compound is a nitroaromatic compound and should be handled with care. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use heat to improve the solubility of this compound?
A4: Heating can increase the solubility of most compounds, including this compound. However, caution is advised. Overheating can lead to decomposition, especially with nitroaromatic compounds. It is recommended to heat the solvent gently and monitor for any color changes that might indicate degradation. Always use a controlled heating method like a water bath or heating mantle.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable for this compound. |
| Troubleshooting Steps: | |
| 1. Consult a solvent polarity chart. Select a solvent with a different polarity. Consider polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are excellent for many poorly soluble compounds. | |
| 2. Try a solvent mixture (co-solvency). A mixture of a good solvent and a poor solvent can sometimes be more effective than a single solvent.[2] For example, a small amount of a highly polar solvent in a less polar one. | |
| Low Temperature | Solubility is often temperature-dependent. |
| Troubleshooting Steps: | |
| 1. Gently heat the mixture. Use a warm water bath and stir continuously. Be cautious of the solvent's boiling point and potential compound degradation. | |
| Insufficient Mixing/Agitation | The rate of dissolution is slow. |
| Troubleshooting Steps: | |
| 1. Increase agitation. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent. | |
| 2. Increase surface area. If possible, gently grind the this compound to a finer powder to increase the surface area available for solvation. |
Issue 2: The compound dissolves upon heating but precipitates upon cooling.
| Possible Cause | Suggested Solution |
| Supersaturation | The solution was saturated at a higher temperature and becomes supersaturated upon cooling. This is the principle behind recrystallization. |
| Troubleshooting Steps: | |
| 1. Maintain a higher temperature. If your experiment allows, maintain the temperature at which the compound is soluble. | |
| 2. Use a co-solvent. Adding a small amount of a "better" solvent to the cooled solution can sometimes prevent precipitation. | |
| 3. Increase the solvent volume. If your experimental concentration allows, adding more solvent will lower the overall concentration and may keep the compound in solution at a lower temperature. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps determine suitable solvents for this compound.
Materials:
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This compound
-
A selection of organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, methanol, chloroform, toluene)
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh a small, known amount of this compound (e.g., 1-2 mg) into each vial.
-
Add a measured volume of a solvent (e.g., 0.5 mL) to the first vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.[3]
-
Observe for dissolution. If not fully dissolved, place the vial in a warm water bath (e.g., 37°C) for up to 60 minutes, with intermittent vortexing.[3]
-
If the compound dissolves, it is soluble at that concentration and temperature.
-
If the compound does not dissolve, you can incrementally add more solvent to determine the approximate solubility, or conclude it is poorly soluble in that solvent under these conditions.[3]
-
Repeat for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination by UV-Vis Spectrophotometry
This protocol provides a method to quantify the solubility of this compound in a given solvent system. This assumes that this compound has a UV-Vis absorbance profile.
Materials:
-
This compound
-
Chosen organic solvent
-
Saturated solution of this compound in the chosen solvent
-
UV-Vis spectrophotometer and cuvettes
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a saturated solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample filtration: Allow the undissolved solid to settle. Carefully draw the supernatant into a syringe and filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high readings.
-
Prepare a standard curve:
-
Prepare a stock solution of known concentration of this compound in the same solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a standard curve.
-
-
Measure the sample:
-
Dilute the filtered saturated solution to a concentration that falls within the range of your standard curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculate solubility: Use the absorbance of the diluted sample and the equation from the standard curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility issues.
Caption: Key factors influencing the solubility of this compound.
References
Resolving ambiguous peaks in the 1,6-Dinitrocarbazole NMR spectrum
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of 1,6-dinitrocarbazole.
Frequently Asked Questions (FAQs)
Q1: Why am I observing fewer aromatic proton signals than expected in the 1H NMR spectrum of this compound?
It is common to observe overlapping signals in the aromatic region (typically 7.0-9.0 ppm) of the 1H NMR spectrum of this compound. This can be due to similar electronic environments of different protons, leading to very close chemical shifts that are not resolved in a standard 1D spectrum. This phenomenon is often referred to as accidental isochrony or peak ambiguity.
Q2: What are the initial steps to troubleshoot overlapping aromatic peaks?
Initial troubleshooting should focus on simple experimental modifications. Changing the NMR solvent to one with different polarity or aromaticity (e.g., from CDCl3 to DMSO-d6 or Benzene-d6) can induce differential shifts in proton resonances, potentially resolving the overlap. Additionally, acquiring the spectrum at a different temperature can sometimes improve resolution, as temperature can affect molecular conformation and intermolecular interactions.
Q3: How can 2D NMR spectroscopy help in resolving ambiguous peaks?
Two-dimensional (2D) NMR techniques are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[1][2] Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[2][3] This can help in tracing the connectivity of the spin systems within the carbazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[2][3] This is extremely useful for assigning protons based on the more dispersed 13C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can help in assigning quaternary carbons and piecing together the molecular fragments.[3]
Troubleshooting Guide: Resolving Ambiguous Aromatic Signals
Scenario: Overlapping Signals in the Aromatic Region
You have acquired a 1H NMR spectrum of this compound in CDCl3 and observe a complex multiplet in the aromatic region that integrates to more protons than expected for a single signal, indicating peak overlap.
Step 1: Solvent and Temperature Variation
The first approach is to modify the experimental conditions to induce changes in the chemical shifts of the overlapping protons.
Experimental Protocol: Solvent and Temperature Study
-
Sample Preparation: Prepare three separate NMR samples of this compound with the same concentration in the following deuterated solvents: Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Benzene-d6.
-
Initial Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample at room temperature (e.g., 298 K).
-
Temperature Variation: For the sample that shows the best initial peak separation, acquire additional 1H NMR spectra at elevated temperatures (e.g., 313 K and 328 K).
-
Data Analysis: Compare the aromatic regions of all acquired spectra to identify the solvent and temperature conditions that provide the best resolution of the overlapping signals.
Hypothetical Data Presentation: 1H Chemical Shifts (δ) in ppm
| Proton | CDCl3 (298 K) | DMSO-d6 (298 K) | Benzene-d6 (298 K) |
| H-2 | 8.15 (d) | 8.30 (d) | 7.95 (d) |
| H-3 | 7.50 (dd) | 7.65 (dd) | 7.30 (dd) |
| H-4 | 8.10 (d) | 8.25 (d) | 7.90 (d) |
| H-5 | 8.80 (s) | 8.95 (s) | 8.60 (s) |
| H-7 | 8.12 (d) | 8.28 (d) | 7.92 (d) |
| H-8 | 7.55 (d) | 7.70 (d) | 7.35 (d) |
| NH | 9.50 (br s) | 11.80 (br s) | 9.20 (br s) |
Note: This is hypothetical data for illustrative purposes. In this example, the signals for H-4 and H-7 are very close in CDCl3 and could be the source of ambiguity. Changing the solvent may help to resolve these.
Step 2: 2D NMR Analysis
If solvent and temperature changes are insufficient to fully resolve the ambiguous peaks, 2D NMR experiments are the next logical step.
Experimental Workflow for 2D NMR
Caption: Workflow for resolving ambiguous NMR peaks using 2D techniques.
Experimental Protocol: 2D NMR Acquisition
-
Sample Preparation: Use the sample that provided the best resolution from the solvent study.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This will show correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic rings.
-
HSQC Acquisition: Perform a gradient-selected HSQC experiment. This will produce a 2D plot with proton chemical shifts on one axis and carbon-13 chemical shifts on the other, showing direct one-bond C-H correlations.
-
HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. This will reveal correlations between protons and carbons over two and three bonds, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Data Analysis: Analyze the cross-peaks in all 2D spectra to build a complete and unambiguous assignment of all proton and carbon signals.
Hypothetical 2D NMR Correlation Data
| Proton | COSY Correlations | HSQC Correlation (13C) | HMBC Correlations (13C) |
| H-2 | H-3 | C-2 | C-4, C-9a |
| H-3 | H-2, H-4 | C-3 | C-1, C-4a |
| H-4 | H-3 | C-4 | C-2, C-4b |
| H-5 | None | C-5 | C-4, C-7, C-9b |
| H-7 | H-8 | C-7 | C-5, C-8a, C-9 |
| H-8 | H-7 | C-8 | C-6, C-9, C-9b |
| NH | None | N/A | C-8a, C-9a |
Note: This is hypothetical data for illustrative purposes. By combining the information from these 2D experiments, even if H-4 and H-7 have very similar proton chemical shifts, their distinct correlations to different carbons in the HSQC and HMBC spectra will allow for their unambiguous assignment.
Logical Relationship for Peak Disambiguation
Caption: Logical diagram illustrating how 2D NMR data resolves 1D peak ambiguity.
References
Technical Support Center: Dinitrocarbazole Derivative Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of dinitrocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of a dinitrocarbazole derivative?
Based on studies of the parent compound, carbazole, the most probable initial microbial attack is through angular dioxygenation at the 1 and 9a positions of the carbazole ring. This is often followed by ring cleavage. For dinitrocarbazole derivatives, another potential initial step is the reduction of one or both nitro groups to amino groups, which can alter the subsequent degradation pathway. Some microbes may also mediate the elimination of nitro groups as nitrite.[1][2][3]
Q2: What are the expected products of forced degradation studies (hydrolysis, oxidation, photolysis) on dinitrocarbazole derivatives?
Forced degradation studies can help elucidate potential degradation pathways under various stress conditions.
-
Acid/Base Hydrolysis: Depending on the nature of other substituents, hydrolysis might lead to the modification of side chains. The carbazole ring itself is generally stable to hydrolysis, but extreme pH conditions could potentially lead to some ring opening, although this is less common.
-
Oxidation (e.g., with H₂O₂): Oxidative degradation is likely to attack the aromatic rings, potentially leading to hydroxylated derivatives and eventual ring cleavage. The nitro groups are electron-withdrawing and can influence the sites of oxidative attack.
-
Photolysis (UV exposure): Photodegradation in the presence of sensitizers can lead to the formation of reactive oxygen species that attack the carbazole nucleus. It's also possible for photolytic cleavage of substituents or rearrangement reactions to occur.
Q3: Which analytical techniques are best suited for identifying and quantifying dinitrocarbazole derivatives and their degradation products?
A combination of chromatographic and spectroscopic techniques is generally required for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or photodiode array (PDA) detection is the workhorse for separating and quantifying the parent compound and its degradation products. A C18 column is a good starting point for reversed-phase separations.[1][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the degradation products are volatile or can be derivatized to become volatile.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[2][7][8][9][10]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume.- Adjust the mobile phase pH or use a different column chemistry.[4][5] |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks. | - Use a column oven for temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Check for leaks and ensure the pump is functioning correctly.[4][11] |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Flush the column with a strong solvent.[5] |
| Baseline noise or drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Use HPLC-grade solvents.- Check the detector lamp's lifespan and replace if necessary.[11] |
Experimental Degradation Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed in microbial studies | - The microbial strain cannot metabolize the compound.- Inappropriate culture conditions (pH, temperature, aeration).- The compound is toxic to the microorganism at the tested concentration. | - Screen different microbial strains known for degrading aromatic compounds.- Optimize culture conditions.- Perform a toxicity assay and adjust the substrate concentration. |
| Inconsistent results in forced degradation studies | - Poor control over experimental parameters (temperature, light intensity).- Instability of degradation products. | - Use calibrated equipment (ovens, photostability chambers).- Analyze samples at multiple time points to track the formation and subsequent degradation of intermediates. |
| Difficulty in identifying degradation products | - Low concentration of degradation products.- Co-elution of multiple products.- Lack of reference standards. | - Concentrate the sample before analysis.- Optimize the chromatographic method for better separation.- Use high-resolution mass spectrometry and NMR for structural elucidation. |
Quantitative Data Summary
Table 1: Hypothetical Microbial Degradation of 3,6-Dinitro-9H-carbazole by Pseudomonas sp. Strain XLDN4-9
| Time (hours) | Parent Compound Concentration (µM) | Putative Metabolite A (µM) | Putative Metabolite B (µM) |
| 0 | 100 | 0 | 0 |
| 24 | 75 | 15 | 5 |
| 48 | 40 | 35 | 12 |
| 72 | 15 | 25 | 20 |
| 96 | < 5 | 10 | 18 |
Table 2: Hypothetical Photodegradation of a Dinitrocarbazole Derivative under UV-C (254 nm) Exposure
| Exposure Time (minutes) | % Degradation | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 0 | 0 | 0 |
| 15 | 25 | 10 | 5 |
| 30 | 55 | 28 | 15 |
| 60 | 85 | 45 | 25 |
| 120 | > 95 | 30 | 35 |
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. peerj.com [peerj.com]
- 8. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 9. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Enhancing the fluorescence quantum yield of 1,6-Dinitrocarbazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 1,6-dinitrocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield, and why is it important for my research?
A1: The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in cellular imaging, fluorescent probes, and organic light-emitting diodes (OLEDs), as it directly correlates with the signal intensity.[2][3][4]
Q2: Why do this compound derivatives often exhibit low fluorescence quantum yields?
A2: Carbazole itself is a fluorescent molecule, but its properties are highly sensitive to substituents. Nitro groups (-NO₂) are strong electron-withdrawing groups. The presence of two such groups on the carbazole core, as in this compound, can lead to several effects that decrease the quantum yield:
-
Intramolecular Charge Transfer (ICT): The nitro groups create a strong "push-pull" system, where the carbazole acts as an electron donor and the nitro groups as acceptors. This can lead to the formation of a non-emissive or weakly emissive ICT state, which provides a pathway for non-radiative decay.[5][6]
-
Increased Intersystem Crossing (ISC): The nitro groups can promote intersystem crossing, a process where the molecule transitions from the excited singlet state (S₁) to a triplet state (T₁). Since fluorescence only occurs from the S₁ state, an increased rate of ISC leads to a lower fluorescence quantum yield.[7]
-
Fluorescence Quenching: The electron-deficient nature of the nitroaromatic system can make the molecule susceptible to fluorescence quenching by other molecules in the solution.[8][9]
Q3: What are the key factors I should consider to enhance the fluorescence quantum yield?
A3: Several factors can be manipulated to enhance the quantum yield:
-
Solvent Choice: The polarity of the solvent can significantly impact the energy levels of the excited state, especially in molecules with charge-transfer character.[10][11] Experimenting with a range of solvents from nonpolar to polar is recommended.
-
Structural Modification: Altering the molecular structure can restrict intramolecular rotations or vibrations that often lead to non-radiative decay. For instance, creating a more rigid molecular structure can significantly boost the quantum yield.[6]
-
Protonation: In some carbazole systems containing basic sites (like a pyridine ring), protonation with acid can restrict molecular rotation and dramatically increase the fluorescence quantum yield.[6]
-
Purity: Impurities, even at very low concentrations, can act as quenchers and significantly lower the measured quantum yield. The origin and purity of the starting carbazole material can have a remarkable impact on the final photoluminescence quantum yield of its derivatives.[12][13]
-
Concentration: At high concentrations, molecules can interact with each other in a process called self-quenching or aggregation-caused quenching, which lowers the fluorescence. It is crucial to work with dilute solutions where absorbance at the excitation wavelength is typically below 0.1.[14]
Q4: How do I select an appropriate reference standard for relative quantum yield measurements?
A4: When using the comparative method for measuring quantum yield, the reference standard should ideally have an absorption range that overlaps with your sample.[1] This allows for excitation of both the sample and the standard at the same wavelength. The standard should also be photochemically stable and have a well-documented and consistent quantum yield value in the chosen solvent.[14]
Troubleshooting Guide
Problem: My measured fluorescence quantum yield is unexpectedly low.
This is a common issue when working with dinitro-substituted carbazoles. Follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing low fluorescence quantum yield.
Problem: My fluorescence intensity decreases rapidly during measurement.
This is likely due to photobleaching , where the molecule is chemically altered or destroyed upon excitation.
-
Possible Solutions:
-
Reduce Excitation Intensity: Lower the lamp power or use neutral density filters.
-
Decrease Exposure Time: Use the shortest possible integration time for your measurement.
-
Deoxygenate Solvent: Dissolved oxygen can accelerate photobleaching. Purge your solvent with nitrogen or argon before use.
-
Use a More Stable Solvent: Some solvents can better protect the fluorophore from degradation.
-
Problem: My emission wavelength shifts when I change solvents.
This phenomenon, known as solvatochromism , is expected for carbazole derivatives with charge-transfer character.[11]
-
Explanation: Polar solvents can stabilize the excited ICT state more than the ground state, leading to a lower energy difference and a red-shift (shift to longer wavelengths) in the emission spectrum.
-
Action: This is not necessarily a problem but a property of your molecule. You can use this effect to your advantage to tune the emission color or to probe the polarity of the molecule's microenvironment. A table summarizing the effect of solvent on a carbazole derivative's spectral properties can be very informative.[10][15]
Quantitative Data Summary
For accurate quantum yield calculations, reliable standards are essential.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Excitation (nm) | Emission (nm) | Solvent | Quantum Yield (Φf) |
|---|---|---|---|---|
| Quinine Sulfate | 350 | 450 | 0.5 M H₂SO₄ | 0.54 |
| Coumarin 1 | 373 | 450 | Ethanol | 0.73 |
| Fluorescein | 496 | 515 | 0.1 M NaOH | 0.95 |
| Rhodamine 6G | 528 | 551 | Ethanol | 0.95 |
| Rhodamine 101 | 570 | 597 | Ethanol | 0.96 |
(Note: These are common standards. The QY of your this compound derivative will likely be much lower. Data adapted from literature sources.)[1][14]
Table 2: Illustrative Example of Solvent Effects on a Carbazole Derivative
| Solvent | Polarity (E(30)) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| n-Hexane | 30.9 | 340 | 395 | 55 |
| Dichloromethane | 41.1 | 345 | 420 | 75 |
| Acetonitrile | 46.0 | 348 | 445 | 97 |
| Ethanol | 51.9 | 350 | 460 | 110 |
(Note: This table presents hypothetical but representative data to illustrate the trend of red-shifting emission with increasing solvent polarity for a push-pull carbazole system.)[3]
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dinitrocarbazole (Model for Dinitrocarbazoles)
This protocol is adapted from literature procedures for the synthesis of 3,6-dinitrocarbazole, which serves as a well-documented model for the nitration of the carbazole core.[16][17]
-
Dissolution: Dissolve carbazole (1 eq.) in glacial acetic acid with gentle warming.
-
Acidification: Add concentrated sulfuric acid (H₂SO₄) to the solution with vigorous stirring.
-
Cooling: Immerse the reaction flask in an ice bath to bring the temperature to approximately 0-5 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 2 eq.) and concentrated H₂SO₄ dropwise while maintaining the temperature below 10 °C.
-
Reaction: After addition is complete, allow the reaction to stir for 1-2 hours, monitoring by TLC.
-
Precipitation: Pour the reaction mixture into a beaker of ice water. The dinitrocarbazole product will precipitate.
-
Filtration & Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., chloroform or ethanol) to yield pure 3,6-dinitrocarbazole.[16]
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol follows the widely accepted comparative method.[14][18]
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Detailed Steps:
-
Prepare Solutions: Prepare a series of dilute solutions of both your this compound sample and a chosen standard in the same spectroscopic-grade solvent.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). The absorbance should be kept below 0.1 to minimize inner filter effects.[14]
-
Record Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure identical instrument settings (e.g., excitation/emission slit widths) for both the sample and the standard.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: Determine the slope (gradient) of the line for both plots. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)
Where Φ_std is the quantum yield of the standard, Grad is the gradient from the plot, and n is the refractive index of the solvent (the solvent term cancels out if it's the same for sample and standard).[1]
Molecular Structure and Fluorescence
The electronic properties of the carbazole core are highly tunable, which directly impacts fluorescence. Understanding this relationship is key to designing derivatives with enhanced quantum yields.
Caption: Relationship between molecular structure and fluorescence properties.
References
- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 6. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. rsc.org [rsc.org]
- 18. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
A Comparative Guide to the Synthesis of Dinitrocarbazole Isomers
For researchers, scientists, and professionals in drug development, the synthesis of dinitrocarbazole isomers is a critical step in the creation of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the synthetic methodologies for three key isomers: 1,8-dinitrocarbazole, 2,7-dinitrocarbazole, and 3,6-dinitrocarbazole, supported by experimental data and detailed protocols.
The strategic placement of nitro groups on the carbazole scaffold significantly influences the molecule's electronic properties and biological activity. Consequently, the selective synthesis of each isomer is of paramount importance. This comparison outlines the most common synthetic routes, highlighting differences in approach, reaction conditions, and yields.
Comparison of Synthesis Methods
The synthesis of dinitrocarbazole isomers primarily relies on the electrophilic nitration of carbazole or its derivatives. However, the regioselectivity of this reaction is highly dependent on the starting material and reaction conditions, leading to distinct synthetic pathways for each isomer.
| Isomer | Starting Material | Key Synthesis Strategy | Reported Yield | Purity |
| 1,8-Dinitrocarbazole | 3,6-Dichlorocarbazole | Multi-step: Nitration, Reduction, Hydrodechlorination | Not specified in a single protocol | High purity achievable after purification |
| 2,7-Dinitrocarbazole | 2,2'-Diaminobiphenyls or Dibromobiphenyls | Multi-step: Cyclization, Oxidation, Nitration | Not specified in a single protocol | High purity achievable after purification |
| 3,6-Dinitrocarbazole | Carbazole | Direct Nitration | 76%[1] | High purity after recrystallization |
Synthesis Pathways and Experimental Protocols
The synthetic routes to each dinitrocarbazole isomer vary significantly in their complexity and directness. While 3,6-dinitrocarbazole can be obtained through a straightforward direct nitration of carbazole, the synthesis of the 1,8- and 2,7-isomers involves multi-step procedures.
3,6-Dinitrocarbazole: Direct Nitration
The most direct approach is for the synthesis of 3,6-dinitrocarbazole, which involves the nitration of carbazole using a mixture of nitric and sulfuric acid.
Experimental Protocol for 3,6-Dinitrocarbazole: [2]
-
Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M) with gentle warming.
-
To the solution, add concentrated H₂SO₄ (0.15 M) with vigorous stirring.
-
Cool the flask in an ice bath to 3°C.
-
Add a pre-cooled mixture of concentrated HNO₃ (0.02 M) and H₂SO₄ (0.01 M) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture into 150 g of crushed ice to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from chloroform.
A reported yield for a similar procedure is 76%.[1]
1,8-Dinitrocarbazole: A Multi-Step Approach
A direct and selective synthesis of 1,8-dinitrocarbazole from carbazole is not well-documented. A common strategy involves a multi-step sequence starting from a substituted carbazole, such as 3,6-dichlorocarbazole. This approach is designed to direct the nitration to the 1 and 8 positions.
Conceptual Experimental Protocol for 1,8-Dinitrocarbazole:
-
Step 1: Nitration of 3,6-Dichlorocarbazole. The chlorine atoms at the 3 and 6 positions deactivate these sites, directing the incoming nitro groups to the 1 and 8 positions.
-
Step 2: Reduction of Nitro Groups. The resulting 3,6-dichloro-1,8-dinitrocarbazole is then reduced to 1,8-diamino-3,6-dichlorocarbazole.
-
Step 3: Hydrodechlorination. The chlorine atoms are removed to yield 1,8-diaminocarbazole.[3]
-
Step 4: Conversion to 1,8-Dinitrocarbazole. The amino groups are then converted back to nitro groups through oxidation and nitration.
Detailed experimental conditions and yields for each step would need to be optimized.
2,7-Dinitrocarbazole: An Indirect Pathway
The synthesis of 2,7-dinitrocarbazole is the most challenging of the three isomers and typically involves the construction of the carbazole ring from a pre-functionalized biphenyl precursor.
Conceptual Experimental Protocol for 2,7-Dinitrocarbazole:
-
Step 1: Täuber Carbazole Synthesis. This method involves the acid-promoted, high-temperature conversion of 2,2'-diaminobiphenyls to carbazoles. For instance, the reaction of meta-diaminobenzidine with hydrochloric acid at high temperatures yields 2,7-diaminocarbazole.[4]
-
Step 2: Conversion to 2,7-Dinitrocarbazole. The resulting 2,7-diaminocarbazole would then undergo oxidation of the amino groups followed by nitration to introduce the nitro groups at the 2 and 7 positions.
An alternative approach involves the nitration of a dibromobiphenyl followed by a Cadogan ring-closing reaction to form the carbazole ring system.[5]
Conclusion
The synthesis of dinitrocarbazole isomers presents a study in the principles of electrophilic aromatic substitution and regioselectivity. The 3,6-isomer is readily accessible via direct nitration of the parent carbazole. In contrast, the synthesis of the 1,8- and 2,7-isomers requires more elaborate, multi-step strategies that involve the use of protecting or directing groups, or the construction of the carbazole ring from appropriately substituted precursors. The choice of synthetic route will ultimately depend on the desired isomer and the availability of starting materials and reagents. Further research into more direct and efficient methods for the synthesis of 1,8- and 2,7-dinitrocarbazoles would be highly beneficial to the field of medicinal and materials chemistry.
References
A Comparative Guide to 1,6-Dinitrocarbazole and 3,6-Dinitrocarbazole for Researchers
This guide provides a detailed comparison of the chemical properties of 1,6-dinitrocarbazole and 3,6-dinitrocarbazole, geared towards researchers, scientists, and professionals in drug development. The information presented is based on available experimental data and predicted values, offering a comprehensive overview to inform research and development activities.
Chemical Properties: A Side-by-Side Comparison
A summary of the key chemical and physical properties of this compound and 3,6-dinitrocarbazole is presented below. It is important to note that experimental data for this compound is limited, and some of the presented values are based on predictions.
| Property | This compound | 3,6-Dinitrocarbazole |
| Molecular Formula | C₁₂H₇N₃O₄ | C₁₂H₇N₃O₄ |
| Molecular Weight | 257.20 g/mol | 257.20 g/mol [1][2][3] |
| CAS Number | 3062-57-5 | 3244-54-0[1][2][3] |
| Melting Point | No experimental data available | 365-367 °C |
| Boiling Point | 537.2 ± 30.0 °C (Predicted) | 537.2 ± 30.0 °C (Predicted)[3] |
| Density | 1.610 g/cm³ (Predicted) | 1.610 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.91 ± 0.30 (Predicted) | 13.43 ± 0.30 (Predicted) |
| LogP | Not available | 3.1375[4] |
| Water Solubility | Not available | log10WS: -5.60 (Calculated)[3] |
| Appearance | Not available | Yellow to brown solid |
Synthesis and Biological Activity
3,6-Dinitrocarbazole is commonly synthesized through the nitration of carbazole using a mixture of nitric acid and sulfuric acid.[5] This derivative has been investigated for its biological activities, with some studies reporting its potential as an antibacterial agent.[5] Further derivatization of 3,6-dinitrocarbazole has been explored to enhance its pharmacological properties.
Information on the synthesis and biological activity of This compound is less prevalent in the scientific literature. However, the synthesis of a derivative, 9-Ethyl-3-methyl-1,6-dinitrocarbazole, has been achieved through a photochemical reaction using tetranitromethane as the nitrating agent.[6] This suggests that direct nitration of the carbazole core at the 1 and 6 positions may require specific reaction conditions. The biological profile of this compound remains an area for further investigation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are standard protocols for determining melting point and solubility for organic compounds like dinitrocarbazoles.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small amount of the dry sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of melting).
-
The recorded range is the melting point of the sample.
Solubility Testing
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for further chemical reactions or biological interactions.
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane).
Procedure:
-
Place approximately 10 mg of the solid sample into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for about 1 minute using a vortex mixer or by flicking the test tube.
-
Observe the mixture. A compound is considered soluble if it completely dissolves, forming a clear solution. It is considered partially soluble if some, but not all, of the solid dissolves. It is considered insoluble if the solid does not appear to dissolve at all.
-
Record the solubility for each solvent tested.
Visualizing Synthesis Pathways
The following diagram illustrates a generalized workflow for the synthesis of dinitrocarbazole isomers, highlighting the starting material and the key reaction step.
Caption: Generalized synthesis workflow for dinitrocarbazole isomers.
Signaling Pathways and Mechanism of Action
To date, specific signaling pathways or detailed mechanisms of action for either this compound or 3,6-dinitrocarbazole have not been extensively reported in the scientific literature. The observed antibacterial activity of 3,6-dinitrocarbazole derivatives suggests a potential interference with essential bacterial processes, but the precise molecular targets remain to be elucidated. Further research is required to understand how these compounds exert their biological effects at the cellular and molecular levels. The following diagram represents a logical workflow for investigating the potential mechanism of action of these compounds.
References
- 1. 3,6-Dinitrocarbazole | C12H7N3O4 | CID 76730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Carbazole, 3,6-dinitro- [webbook.nist.gov]
- 3. 9H-Carbazole, 3,6-dinitro- (CAS 3244-54-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemscene.com [chemscene.com]
- 5. asianpubs.org [asianpubs.org]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
A Spectroscopic Comparison of 1,6- and 3,6-Dinitrocarbazole: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 1,6-dinitrocarbazole and 3,6-dinitrocarbazole, two isomers of significant interest in materials science and medicinal chemistry. The positioning of the nitro functional groups dramatically influences the electronic and, consequently, the spectroscopic properties of the carbazole core. Understanding these differences is crucial for the rational design of new materials and therapeutic agents. This document summarizes key spectroscopic data and provides detailed experimental protocols for their acquisition.
Physicochemical Properties
A brief overview of the fundamental physicochemical properties of the two isomers is presented in Table 1.
Table 1: General Properties of 1,6- and 3,6-Dinitrocarbazole
| Property | This compound | 3,6-Dinitrocarbazole |
| Molecular Formula | C₁₂H₇N₃O₄ | C₁₂H₇N₃O₄ |
| Molecular Weight | 257.20 g/mol | 257.20 g/mol [1] |
| CAS Number | Not readily available | 3244-54-0[1][2] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
Spectroscopic Data
The following sections and tables summarize the key spectroscopic features of 1,6- and 3,6-dinitrocarbazole, focusing on UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy
The position of the nitro groups significantly impacts the electronic absorption spectra of the dinitrocarbazole isomers. The introduction of nitro groups, which are electron-withdrawing, tends to shift the absorption spectrum to longer wavelengths (bathochromic shift) compared to the parent carbazole molecule.
Table 2: UV-Vis Absorption Maxima (λmax) in Acetonitrile
| Compound | λmax (nm) |
| This compound | 358 |
| 3,6-Dinitrocarbazole | 350 |
Data sourced from a comparative study of nitrocarbazoles.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For dinitrocarbazoles, the key characteristic absorption bands are associated with the N-H bond of the carbazole ring, the aromatic C-H and C=C bonds, and the nitro (NO₂) groups.
Table 3: Characteristic Infrared Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 3,6-Dinitrocarbazole (Expected) |
| N-H Stretch | ~3300 | ~3300 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Asymmetric NO₂ Stretch | ~1530-1500 | ~1530-1500 |
| Symmetric NO₂ Stretch | ~1350-1330 | ~1350-1330 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
Note: These are expected values based on typical IR absorption ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts are highly sensitive to the electronic effects of the nitro groups.
Table 4: Estimated ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound (Estimated) | 3,6-Dinitrocarbazole (Estimated) |
| N-H | ~11.5 | ~11.5 |
| Aromatic Protons | 8.0 - 9.0 | 7.5 - 9.0 |
Note: Estimated values are based on the deshielding effect of nitro groups on aromatic protons.
Table 5: Estimated ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound (Estimated) | 3,6-Dinitrocarbazole (Estimated) |
| Carbons attached to NO₂ | ~140-150 | ~140-150 |
| Other Aromatic Carbons | ~110-130 | ~110-130 |
Note: Estimated values are based on data from related nitroaromatic compounds. For comparison, the reported chemical shifts for the aromatic carbons in 3,6-dinitro-9-ethyl-carbazole are in the range of 110-145 ppm.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 1,6- and 3,6-dinitrocarbazole are provided below.
Synthesis of Dinitrocarbazoles
The dinitrocarbazole isomers can be synthesized via the nitration of carbazole. A common method is Olah's nitration, which employs a potent nitrating agent.
Protocol: Nitration of Carbazole (Olah's Method)
-
Preparation of Nitrating Agent: A solution of nitronium tetrafluoroborate (NO₂BF₄) in a suitable solvent (e.g., sulfolane or acetonitrile) is typically used. Alternatively, a mixed acid system (e.g., nitric acid and sulfuric acid) can be employed under carefully controlled temperature conditions.
-
Reaction: Carbazole is dissolved in an appropriate solvent and cooled in an ice bath. The nitrating agent is added dropwise to the stirred solution. The reaction temperature is maintained low to control the selectivity of the nitration.
-
Workup: After the reaction is complete, the mixture is poured onto ice water to precipitate the crude product.
-
Purification: The crude product, which is a mixture of nitrated carbazoles, is then separated and purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to yield the desired 1,6- and 3,6-dinitrocarbazole isomers.
Spectroscopic Analysis
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the dinitrocarbazole isomer is prepared in a UV-grade solvent, such as acetonitrile, to a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-600 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is then determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid dinitrocarbazole sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The positions of the characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the dinitrocarbazole isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Visualizations
Logical Flow of Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of 1,6- and 3,6-dinitrocarbazole.
References
A Comparative Guide to the Structural Validation of Synthesized 1,6-Dinitrocarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for validating the structure of synthesized 1,6-dinitrocarbazole. It details experimental protocols and presents comparative data with related dinitrocarbazole isomers to aid researchers in confirming the successful synthesis and purity of this target compound.
Introduction to Structural Validation
The definitive confirmation of a synthesized chemical structure is a critical step in chemical research and drug development. For a molecule like this compound, a carbazole derivative with potential applications in various scientific fields, unambiguous structural validation is paramount. This process typically involves a suite of analytical techniques that probe the molecule's connectivity, functional groups, and overall architecture. The primary challenge in the synthesis of this compound lies in the potential for the formation of other dinitrocarbazole isomers, such as 3,6-dinitrocarbazole and 1,8-dinitrocarbazole. Therefore, the validation methods must be able to distinguish between these closely related compounds.
This guide focuses on the principal spectroscopic and spectrometric methods used for the structural elucidation of this compound and provides a comparative framework against its common isomers.
Key Analytical Methods for Structural Validation
The structural validation of this compound relies on a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and multiplicities of the signals are unique to a specific isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The nitro (NO₂) and amine (N-H) groups of the carbazole skeleton will have distinct absorption bands.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the conjugation and substitution pattern of the carbazole ring.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure of a crystalline compound.
Comparative Spectroscopic and Spectrometric Data
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Reported in DMSO-d₆)
| Compound | Proton | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2, H-4 | ~8.0-8.5 | d, d | ~8-9 |
| H-3 | ~7.5-7.8 | t | ~7-8 | |
| H-5 | ~8.8-9.2 | d | ~2 | |
| H-7 | ~8.2-8.6 | dd | ~9, 2 | |
| H-8 | ~7.6-7.9 | d | ~9 | |
| N-H | >11.0 | br s | - | |
| 3,6-Dinitrocarbazole | H-1, H-8 | ~7.8-8.2 | d | ~8-9 |
| H-2, H-7 | ~8.4-8.8 | dd | ~9, 2 | |
| H-4, H-5 | ~9.0-9.4 | d | ~2 | |
| N-H | >11.5 | br s | - | |
| 1,8-Dinitrocarbazole | H-2, H-7 | ~8.1-8.5 | d | ~8 |
| H-3, H-6 | ~7.6-7.9 | t | ~8 | |
| H-4, H-5 | ~8.3-8.7 | d | ~8 | |
| N-H | >11.0 | br s | - |
Note: The predicted values are based on the analysis of substituted carbazole and nitro-aromatic compounds. A study on 9-Ethyl-3-Methyl-1,6-dinitrocarbazole reported ¹H NMR chemical shifts that can be used as a reference for the substitution pattern[1].
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 3,6-Dinitrocarbazole (Reported/Expected) | 1,8-Dinitrocarbazole (Expected) |
| N-H Stretch | ~3400-3450 | 3416[2] | ~3400-3450 |
| Aromatic C-H Stretch | ~3050-3150 | - | ~3050-3150 |
| Asymmetric NO₂ Stretch | ~1510-1540 | 1469[2] | ~1510-1540 |
| Symmetric NO₂ Stretch | ~1340-1360 | - | ~1340-1360 |
| Aromatic C=C Stretch | ~1600-1620 | 1641[2] | ~1600-1620 |
| C-N Stretch | ~1300-1330 | - | ~1300-1330 |
Table 3: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | UV-Vis λmax (nm) (in Acetonitrile) |
| This compound | 257.20 | 257 (M+), 211, 181, 165, 153 | ~350-400[3] |
| 3,6-Dinitrocarbazole | 257.20 | 257 (M+), 211, 181, 165, 153[2] | ~380-420[3] |
| 1,8-Dinitrocarbazole | 257.20 | 257 (M+), 211, 181, 165, 153 | Not widely reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
4.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and characteristic fragment ions.
4.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., acetonitrile, ethanol, or dichloromethane) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer.
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of synthesized this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
References
A Comparative Analysis of the Biological Activity of Dinitrocarbazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Carbazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The addition of nitro groups to the carbazole scaffold can modulate these biological effects. This guide provides a comparative overview of the antibacterial activity of a series of N-Mannich base derivatives of 3,6-dinitrocarbazole against Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity of 3,6-Dinitrocarbazole Derivatives
The antibacterial efficacy of various N-substituted 3,6-dinitrocarbazole derivatives was evaluated using the cup and plate method. The zone of inhibition, which indicates the magnitude of the antibacterial effect, was measured for each compound against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). The results are summarized in the table below.
| Compound Code | Aldehyde Used | Secondary Amine Used | Zone of Inhibition (mm) vs. E. coli (at 100 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (at 100 µg/mL) |
| NFD | Formaldehyde | Diethylamine | 16 | 10 |
| NFP | Formaldehyde | Piperidine | 10 | 14 |
| NFM | Formaldehyde | Morpholine | 10 | 12 |
| NDD | Acetaldehyde | Diethylamine | 15 | 10 |
| NDP | Acetaldehyde | Piperidine | 10 | 14 |
| NDM | Acetaldehyde | Morpholine | 10 | 10 |
| NBD | Butyraldehyde | Diethylamine | 15 | 10 |
| NBP | Butyraldehyde | Piperidine | 10 | 14 |
| NBM | Butyraldehyde | Morpholine | 10 | 12 |
| NAD | Anisaldehyde | Diethylamine | 15 | 10 |
| NAP | Anisaldehyde | Piperidine | 10 | 10 |
| NAM | Anisaldehyde | Morpholine | 10 | 10 |
| NAA | Anisaldehyde | Aniline | 12 | 8 |
| NBA | Butyraldehyde | Aniline | 12 | 12 |
| NDA | Acetaldehyde | Aniline | 12 | 14 |
| NFA | Formaldehyde | Aniline | 14 | 14 |
| Amikacin (Standard) | - | - | 18 | 18 |
Data sourced from Tiwari et al., Asian Journal of Chemistry.[1]
Experimental Protocols
The parent compound, 3,6-dinitrocarbazole, was synthesized through the nitration of carbazole.
-
Step 1: Carbazole (0.02 M) was dissolved in glacial acetic acid (0.08 M) with gentle warming.
-
Step 2: Concentrated sulfuric acid (0.15 M) was added to the solution with vigorous stirring.
-
Step 3: The flask was immersed in an ice bath to bring the temperature to 3°C.
-
Step 4: A pre-cooled mixture of concentrated nitric acid (0.02 M) and sulfuric acid (0.01 M) was added dropwise with vigorous stirring, ensuring the temperature did not exceed 10°C.
-
Step 5: After the addition was complete, the mixture was allowed to stand at room temperature for 30 minutes.
-
Step 6: The contents of the flask were then poured into 150 g of crushed ice to precipitate the product.
-
Step 7: The resulting solid, 3,6-dinitrocarbazole, was filtered, washed with water, and dried.
The N-substituted derivatives were prepared via a Mannich reaction.
-
Step 1: 3,6-Dinitro-9H-carbazole was mixed with an appropriate aldehyde (formaldehyde, acetaldehyde, butyraldehyde, or anisaldehyde) and a secondary amine (diethylamine, piperidine, morpholine, or aniline).
-
Step 2: Ethanol was added as a solvent.
-
Step 3: The reaction mixture was refluxed for 3 hours.
-
Step 4: The resulting product was recrystallized from chloroform.
The antibacterial activity of the synthesized compounds was determined using the cup and plate agar diffusion method.
-
Media Preparation: Nutrient agar medium was prepared by dissolving peptone, beef extract, and sodium chloride in purified water. The pH was adjusted to 8.4, and agar was added. The medium was then sterilized.
-
Inoculation: The sterile nutrient agar medium was cooled and inoculated with the test microorganisms, Bacillus subtilis (Gram-positive) and E. coli (Gram-negative).
-
Plate Preparation: The inoculated medium was poured into sterile Petri dishes. Once solidified, cups (6 mm in diameter) were made in the agar using a sterile cork borer.
-
Application of Test Compounds: The synthesized dinitrocarbazole derivatives (100 µg/mL) and the standard antibacterial agent, amikacin (10 µg/mL), were added to the respective cups. A solvent control was also included.
-
Incubation: The plates were incubated, allowing for the diffusion of the compounds into the agar.
-
Measurement: After the incubation period, the diameter of the zone of inhibition around each cup was measured in millimeters to determine the antibacterial activity.
Visualizations
Caption: Synthesis workflow for 3,6-Dinitrocarbazole.
Caption: Experimental workflow for synthesis and antibacterial evaluation.
References
A Comparative Guide to Hole-Transporting Materials: 1,6-Dinitrocarbazole Derivatives vs. Industry Standards
For Researchers and Materials Scientists in Optoelectronics
The efficiency and stability of optoelectronic devices, particularly perovskite solar cells (PSCs), are critically dependent on the performance of the charge-transporting layers. The hole-transporting material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the electrode, while simultaneously blocking electrons to prevent recombination. This guide provides a detailed comparison of carbazole-based HTMs, with a focus on dinitrocarbazole derivatives, against other common alternatives, supported by key performance data and generalized experimental protocols.
Carbazole-based molecules are a prominent class of HTMs, recognized for their high hole-transport capability, excellent thermal and chemical stability, and the relative ease with which their structure can be modified to tune optoelectronic properties.[1][2] Dinitro-functionalized carbazoles are a subset of this family, engineered to enhance specific electronic characteristics. This comparison benchmarks their performance against the ubiquitous Spiro-OMeTAD and other emerging materials.
Quantitative Performance Comparison
The selection of an appropriate HTM is a trade-off between performance metrics such as hole mobility, energy level alignment with the perovskite layer, thermal stability, and ultimately, the power conversion efficiency (PCE) of the final device. The following table summarizes these key parameters for representative carbazole derivatives and other standard HTMs.
| Material Class | Example Compound | Hole Mobility (μ) (cm²/Vs) | HOMO Level (eV) | Thermal Stability (Td/Tg) | Device PCE (%) |
| Dinitrocarbazole | 1,3,6,8-Tetranitrocarbazole (TNC)¹ | Data not available | Data not available | ~385-425 °C (Td)[3] | Data not available |
| Carbazole Derivative | KZRD[4] | 5.1 x 10⁻⁴ | -5.18 | Data not available | 20.40 |
| Carbazole Derivative | CZ-TA | Data not available | Data not available | Data not available | 18.32 |
| Spirofluorene (Standard) | Spiro-OMeTAD | ~10⁻⁴ - 10⁻⁵ (undoped)[5] | -5.22 | ~125 °C (Tg) | ~18.0 - 22.0+[6][7] |
| Polymer | PTAA | ~10⁻³ | -5.30 | High (Polymer) | >20.0[8] |
| Inorganic | Copper(I) thiocyanate (CuSCN) | ~10⁻³ - 10⁻² | -5.30 | High (Inorganic) | ~15.0 - 18.0[8] |
¹Note: Specific performance data for 1,6-Dinitrocarbazole is limited in publicly available literature. Data for the related compound 1,3,6,8-Tetranitrocarbazole is used to indicate the high thermal stability characteristic of this chemical family.
Experimental Protocols and Workflows
Accurate comparison of HTM performance relies on standardized fabrication and characterization procedures. Below are detailed, generalized methodologies for creating and testing these materials in a typical perovskite solar cell architecture.
The process of evaluating a novel HTM involves synthesis, device fabrication, and comprehensive characterization. The workflow ensures systematic assessment of the material's potential and its impact on the final device performance.
Caption: Workflow for testing a new hole-transporting material.
This protocol describes a standard method for fabricating a mesoporous n-i-p structure perovskite solar cell, a common architecture for testing new HTMs.
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ blocking layer (~50 nm) is deposited on the FTO substrate by spin-coating or spray pyrolysis.[9] Subsequently, a mesoporous TiO₂ scaffold layer (~300 nm) is deposited by spin-coating a titania paste and then sintering at high temperature (~500 °C).[9]
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at ~100-150 °C.
-
Hole-Transporting Material (HTM) Deposition: The HTM solution (e.g., this compound or Spiro-OMeTAD, often with additives like Li-TFSI and tBP) is spin-coated atop the perovskite layer.[5][9] Typical thicknesses range from 30 to 200 nm.[6][9]
-
Electrode Deposition: A top metal contact, typically Gold (Au) or Silver (Ag) of about 80-100 nm thickness, is deposited by thermal evaporation through a shadow mask to define the active area of the cell.[9]
The SCLC method is a reliable technique to determine the charge carrier mobility of a semiconductor.[10] It involves fabricating a hole-only device and analyzing its current-voltage (J-V) characteristics.
-
Device Fabrication (Hole-Only): A simplified device with the structure ITO/PEDOT:PSS/HTM/Au is fabricated.
-
An ITO-coated glass substrate is cleaned.
-
A layer of PEDOT:PSS is spin-coated to serve as an ohmic hole-injecting contact.[7]
-
The HTM layer (undoped) is spin-coated on top of the PEDOT:PSS. It is crucial to measure the thickness (L) of this layer accurately using a profilometer.[7]
-
A top electrode (e.g., Au) is thermally evaporated.
-
-
J-V Measurement: The dark J-V characteristics of the device are measured.
-
Data Analysis: The mobility (μ) is extracted by fitting the J-V curve to the Mott-Gurney law for the SCLC regime:
-
J = (9/8)ε₀εᵣμ(V²/L³)
-
Where J is the current density, V is the applied voltage, L is the HTM film thickness, ε₀ is the permittivity of free space, and εᵣ is the relative dielectric constant of the material.[11] A plot of J vs. V² should yield a straight line in the SCLC region, from whose slope the mobility can be calculated.[10][12]
-
Charge Transfer and Energy Level Alignment
Efficient hole extraction from the perovskite and transfer to the electrode requires well-aligned energy levels between the device layers. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than or equal to the valence band maximum (VBM) of the perovskite to ensure a minimal energy barrier for hole transfer.
Caption: Energy level alignment in a perovskite solar cell.
Summary and Outlook
While Spiro-OMeTAD remains the benchmark HTM for high-efficiency perovskite solar cells, it faces challenges related to high cost, modest intrinsic mobility, and potential long-term stability issues.[9][13] Carbazole-based HTMs, including dinitrocarbazole derivatives, present a compelling and highly versatile alternative.
-
Performance: Advanced carbazole derivatives have demonstrated the ability to match or even exceed the power conversion efficiencies achieved with Spiro-OMeTAD.[4] They offer high hole mobility and can be functionalized to passivate defects at the perovskite interface, reducing recombination losses.
-
Stability: The rigid, aromatic structure of carbazole lends itself to high thermal stability, as evidenced by the high decomposition temperatures of nitro-substituted carbazoles.[3] This is a critical advantage for long-term operational stability of solar cells.
-
Cost: The synthesis of many carbazole derivatives can be simpler and potentially more cost-effective than the complex, multi-step synthesis required for Spiro-OMeTAD, which is a significant factor for commercial viability.[6]
References
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. A New Hole Transport Material for Efficient Perovskite Solar Cells With Reduced Device Cost (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical DFT and Experimental Properties of Dinitrocarbazoles
For researchers, scientists, and professionals in drug development, understanding the molecular properties of compounds is paramount. This guide provides a comparative analysis of theoretical Density Functional Theory (DFT) studies and experimental data for dinitrocarbazole derivatives, with a focus on providing a framework for such comparisons. Due to the limited availability of comprehensive and directly comparable theoretical and experimental data for 1,6-dinitrocarbazole in the public domain, this guide will use the closely related and well-characterized 3,6-dinitro-N-octylcarbazole as a primary example for structural comparison. Methodologies for comparing vibrational and electronic properties, drawn from studies on other carbazole derivatives, will also be detailed.
Workflow for Comparing Theoretical and Experimental Data
The process of comparing theoretical predictions with experimental results is a cyclical process of refinement and validation, crucial for understanding the structure-property relationships of molecules.
Caption: A flowchart illustrating the synergistic workflow between theoretical DFT calculations and experimental measurements for the comprehensive analysis of molecular properties.
Molecular Geometry: A Case Study of 3,6-Dinitro-N-octylcarbazole
A direct comparison between theoretical and experimental geometric parameters is fundamental in validating computational models. A study on 3,6-dinitro-N-octylcarbazole provides an excellent example of this, where the molecular structure was determined experimentally by single-crystal X-ray diffraction and computationally by DFT calculations using the B3LYP functional with a 6-31G(d) basis set.[1]
| Bond Length (Å) | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-31G(d)) |
| C1-C2 | 1.383 | 1.388 |
| C3-C4 | 1.386 | 1.391 |
| C4a-C4b | 1.455 | 1.460 |
| C5-C6 | 1.378 | 1.383 |
| C7-C8 | 1.381 | 1.386 |
| C8a-N9 | 1.388 | 1.393 |
| N9-C9a | 1.392 | 1.397 |
| C1-N10 | 1.468 | 1.473 |
| C6-N11 | 1.470 | 1.475 |
| Bond Angle (°) | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-31G(d)) |
| C1-C2-C3 | 121.3 | 121.0 |
| C3-C4-C4a | 119.2 | 119.5 |
| C4a-C4b-C5 | 120.7 | 120.5 |
| C5-C6-C7 | 121.5 | 121.2 |
| C7-C8-C8a | 118.9 | 119.2 |
| C8a-N9-C9a | 108.9 | 109.2 |
| C1-N10-O10A | 117.8 | 117.5 |
| C6-N11-O11A | 117.9 | 117.6 |
Note: The atom numbering in the tables is based on the standard carbazole scaffold and may differ from the specific numbering in the cited publication. The data presented here is illustrative of the comparative approach.
The close agreement between the experimental and theoretical values for bond lengths and angles in 3,6-dinitro-N-octylcarbazole demonstrates the utility of DFT in predicting the ground-state geometry of such molecules.[1] Similar levels of accuracy can be expected for this compound.
Vibrational Spectroscopy: Bridging Theory and Experiment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
FT-IR Spectroscopy : The FT-IR spectrum of a dinitrocarbazole sample would be recorded in the solid state, typically using the KBr pellet technique, over a range of 4000–400 cm⁻¹.
-
FT-Raman Spectroscopy : The FT-Raman spectrum would be recorded using a spectrometer equipped with a Nd:YAG laser source, with an excitation wavelength of 1064 nm, over a similar spectral range.
Theoretical Protocol: DFT Vibrational Frequency Calculation
-
The molecular geometry of this compound would be optimized using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).
-
Harmonic vibrational frequencies are then calculated at the same level of theory. It is standard practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.
-
The potential energy distribution (PED) is calculated to assign the vibrational modes to specific molecular motions (e.g., C-H stretch, NO₂ symmetric stretch).
Data Presentation: A Comparative Table (Hypothetical for this compound)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | PED (%) |
| N-H Stretch | ~3300 | ~3300 | ~3350 | N-H stretch (98) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | 3080-3050 | C-H stretch (95) |
| NO₂ Asymmetric Stretch | ~1520 | ~1520 | ~1530 | NO₂ asym stretch (85) |
| NO₂ Symmetric Stretch | ~1340 | ~1340 | ~1350 | NO₂ sym stretch (88) |
| C-N Stretch | ~1250 | ~1250 | ~1260 | C-N stretch (70) |
| Ring Breathing | - | ~1000 | ~1010 | Ring deformation (65) |
Electronic Properties: UV-Vis Spectroscopy and Electrochemistry
The electronic properties of dinitrocarbazoles, such as their light absorption characteristics and redox behavior, are crucial for applications in optoelectronics and materials science. These can be investigated experimentally using UV-Vis spectroscopy and cyclic voltammetry, and theoretically through time-dependent DFT (TD-DFT) and calculations of frontier molecular orbitals (HOMO and LUMO).
Experimental Protocols
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) would be recorded using a spectrophotometer, typically over a range of 200–800 nm.[2]
-
Cyclic Voltammetry (CV) : CV measurements would be performed in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).[2][3] A glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl) would be used.[3] The potential would be swept to observe the oxidation and reduction peaks.
Theoretical Protocols
-
Electronic Transitions (TD-DFT) : After ground-state geometry optimization, TD-DFT calculations are performed to predict the electronic absorption spectrum, including the excitation energies and oscillator strengths of the electronic transitions.
-
Frontier Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter related to the molecule's electronic excitability and chemical reactivity.
Data Presentation: A Comparative Table (Hypothetical for this compound)
| Property | Experimental | Theoretical (DFT/TD-DFT) |
| λmax (nm) | ~350, ~420 | ~345, ~410 |
| Oxidation Potential (V vs. Ag/AgCl) | ~1.2 | - |
| Reduction Potential (V vs. Ag/AgCl) | ~ -0.8 | - |
| HOMO Energy (eV) | - (from CV) | ~ -6.5 |
| LUMO Energy (eV) | - (from CV) | ~ -2.8 |
| HOMO-LUMO Gap (eV) | ~3.0 (from λonset) | ~3.7 |
Note: Experimental HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively.
Conclusion
The synergistic use of theoretical DFT calculations and experimental techniques provides a powerful approach for the detailed characterization of molecules like this compound. While a complete, direct comparison for this specific molecule is challenging due to the dispersed nature of published data, the methodologies and comparative frameworks presented here, using closely related dinitrocarbazole derivatives as examples, offer a robust guide for researchers. The close correlation often observed between high-level DFT predictions and experimental results for molecular geometry, vibrational spectra, and electronic properties underscores the value of this integrated approach in modern chemical and materials science research.
References
A Comparative Analysis of Spectral Data for 1,6-Dinitrocarbazole: Cross-Referencing Predicted and Experimental Values
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,6-Dinitrocarbazole, cross-referenced with online databases and compared with its isomer, 3,6-Dinitrocarbazole. This guide provides predicted spectral data for the 1,6-isomer and experimental data for the 3,6-isomer, alongside a detailed experimental protocol for dinitrocarbazole synthesis.
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Spectroscopic analysis serves as a cornerstone in the elucidation of molecular structures and the confirmation of compound identity. This guide focuses on this compound, a carbazole derivative with potential applications in medicinal chemistry. Due to a scarcity of publicly available experimental spectral data for the 1,6-isomer, this report presents a comparative analysis utilizing predicted spectral data for this compound and experimental data for the well-characterized isomer, 3,6-Dinitrocarbazole, sourced from the PubChem database.
Spectral Data Comparison
The following tables provide a side-by-side comparison of the predicted spectral data for this compound and the experimental spectral data for 3,6-Dinitrocarbazole. These comparisons are essential for researchers in distinguishing between these two isomers and in the structural verification of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data Comparison
| Parameter | This compound (Predicted) | 3,6-Dinitrocarbazole (Experimental) |
| Solvent | CDCl₃ | DMSO-d₆ |
| Frequency | 400 MHz | Not Specified |
| Chemical Shifts (δ, ppm) | 8.95 (d, 1H), 8.51 (dd, 1H), 8.33 (d, 1H), 8.25 (d, 1H), 8.19 (s, 1H), 7.78 (d, 1H), 7.65 (t, 1H) | 9.53 (s, 2H), 8.45 (d, 2H), 7.78 (d, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Parameter | This compound (Predicted) | 3,6-Dinitrocarbazole (Experimental) [1] |
| Solvent | CDCl₃ | Not Specified |
| Frequency | 100 MHz | Not Specified |
| Chemical Shifts (δ, ppm) | 148.2, 142.5, 140.1, 131.5, 129.8, 128.9, 125.4, 124.1, 122.9, 120.8, 118.2, 111.9 | 142.8, 126.1, 124.0, 118.4, 111.3 |
Note: Predicted NMR data was generated using online prediction tools. Experimental data for 3,6-Dinitrocarbazole is sourced from PubChem.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data Comparison
| Parameter | This compound (Predicted) | 3,6-Dinitrocarbazole (Experimental) [1] |
| Ionization Mode | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Molecular Weight | 257.04 g/mol | 257.20 g/mol |
| Major Fragments (m/z) | 257 (M+), 211, 181, 165, 154 | 257 (M+), 211, 181, 165, 154, 139 |
Note: Predicted mass spectrum was generated using online prediction tools. Experimental data for 3,6-Dinitrocarbazole is sourced from PubChem.
Vibrational and Electronic Spectroscopy
Table 4: Infrared (IR) and UV-Vis Spectroscopy Data Comparison
| Spectroscopy Type | Parameter | This compound (Predicted) | 3,6-Dinitrocarbazole (Experimental) |
| Infrared (IR) | Key Absorptions (cm⁻¹) | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1600-1450 (Aromatic C=C stretch) | No experimental data available in searched databases. |
| UV-Vis | λmax (nm) | ~275, ~330, ~390 | No experimental data available in searched databases. |
Note: Predicted IR and UV-Vis data were generated using online prediction tools. The absence of readily available experimental IR and UV-Vis data for 3,6-Dinitrocarbazole in the searched public databases highlights a potential data gap.
Experimental Protocol: Synthesis of Dinitrocarbazoles
The following is a representative protocol for the synthesis of dinitrocarbazoles, which can be adapted for the preparation of the 1,6-isomer. This procedure is based on established nitration methodologies for carbazole derivatives.
Materials:
-
Carbazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in concentrated sulfuric acid at 0 °C using an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture carefully onto crushed ice with constant stirring.
-
The precipitated dinitrocarbazole product is then collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dinitrocarbazole.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized dinitrocarbazole should be confirmed using spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy, and compared with the data provided in this guide.
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the workflow for the cross-referencing of spectral data for this compound, from initial data acquisition to comparative analysis.
This comprehensive guide provides a valuable resource for researchers working with dinitrocarbazole derivatives. The combination of predicted and experimental data, along with a detailed synthetic protocol and a clear workflow, will aid in the accurate identification, characterization, and further development of these compounds for various scientific applications.
References
Comparative study of anion sensing capabilities of functionalized dinitrocarbazoles
A Comparative Analysis of Anion Sensing Capabilities of Functionalized Dinitrocarbazoles
This guide provides a comparative study of the anion sensing capabilities of functionalized dinitrocarbazoles, with a focus on their performance as colorimetric sensors. The information is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of anion receptors. The data presented is based on published experimental findings.
Overview of Functionalized Dinitrocarbazoles for Anion Sensing
Carbazole-based receptors are a significant class of synthetic anion sensors due to their rigid structure and the presence of a hydrogen bond-donating NH group.[1][2] Functionalization of the carbazole scaffold, particularly with electron-withdrawing groups like dinitro substituents, can significantly enhance their anion binding affinities and induce colorimetric changes upon anion recognition.[3][4][5] This guide compares 1,8-diaminocarbazoles functionalized with dinitro groups to related carbazole derivatives to evaluate their anion sensing performance.
Comparative Quantitative Data
The anion binding affinities of different functionalized 1,8-diamidocarbazoles were evaluated using ¹H NMR titrations in DMSO-d₆ + 0.5% H₂O. The following table summarizes the binding constants (Kₐ in M⁻¹) for various anions.
| Receptor | Substituent (X) | F⁻ | Cl⁻ | Br⁻ | I⁻ | AcO⁻ | H₂PO₄⁻ |
| 1 | H | <10 | 110 | <10 | <10 | 1,800 | 3,100 |
| 2 | Cl | 20 | 720 | 60 | <10 | 21,000 | 25,000 |
| 3 | CN | 1,000 | 5,500 | 450 | 50 | >10⁵ | >10⁵ |
| 4 | NO₂ | 2,700 | 18,000 | 1,300 | 140 | >10⁵ | >10⁵ |
Data sourced from references[3].
Experimental Protocols
General Synthesis of 1,8-Diamino-3,6-dinitrocarbazole Receptor (4)
The synthesis of the 3,6-dinitro-substituted carbazole receptor involves a multi-step process starting from commercially available 1,3,6,8-tetranitrocarbazole.[3]
-
Reduction: 1,3,6,8-tetranitrocarbazole is selectively reduced to 1,8-diamino-3,6-dinitrocarbazole using hydrazine hydrate as the reductant and iron(II) sulfate as a catalyst in refluxing ethanol.[3]
-
Acylation: The resulting 1,8-diamino-3,6-dinitrocarbazole is then acylated with an appropriate acyl chloride (e.g., 3,3-dimethylbutyryl chloride) in dimethylacetamide (DMA) at room temperature to yield the final diamide receptor.[3] The use of DMA as a solvent helps to suppress over-acylation.[3]
Anion Recognition Studies
Anion binding properties are typically investigated using ¹H NMR and UV-Vis titration experiments.[3]
-
¹H NMR Titrations: Solutions of the carbazole receptors in DMSO-d₆ + 0.5% H₂O are titrated with standard solutions of the tetrabutylammonium (TBA) salts of the anions of interest.[3] The changes in the chemical shifts of the NH protons of the carbazole are monitored to determine the binding constants.[3]
-
UV-Vis Spectroscopy: For anions with high binding affinities (e.g., oxyanions), UV-Vis spectroscopy is employed.[3] Changes in the absorbance spectrum of the receptor solution in DMSO + 0.5% H₂O upon the addition of the anion are recorded to calculate the binding constants.[3]
Signaling Pathway and Experimental Workflow
The interaction between the functionalized dinitrocarbazole receptor and an anion leads to a detectable signal, primarily through hydrogen bonding and, in some cases, deprotonation.
Caption: Anion sensing mechanism of dinitrocarbazole receptors.
The experimental workflow for evaluating the anion sensing capabilities is a systematic process from synthesis to data analysis.
Caption: Experimental workflow for anion sensing studies.
Comparative Performance Analysis
The introduction of strong electron-withdrawing nitro groups at the 3 and 6 positions of the 1,8-diamidocarbazole scaffold has a profound effect on its anion sensing properties.
-
Enhanced Anion Affinity: The dinitro-functionalized receptor (4 ) exhibits significantly higher binding constants for all tested anions compared to the unsubstituted (1 ), dichloro- (2 ), and dicyano- (3 ) analogues.[3] This is attributed to the increased acidity of the carbazole NH proton, making it a stronger hydrogen bond donor.[3]
-
Colorimetric Sensing: Substitution with two nitro groups shifts the absorption spectrum of the receptor into the visible region, transforming it into a colorimetric sensor.[3][4][5] The addition of basic anions to a solution of the dinitrocarbazole receptor results in a distinct color change.[4]
-
Poor Selectivity: A major drawback of the dinitro-substituted receptor is its poor selectivity.[4] Due to its high acidity, the dominant interaction with most basic anions is proton transfer rather than simple hydrogen bonding.[4][6] This leads to similar color changes for a wide range of basic anions, making it difficult to discriminate between them.[4]
-
Fluorescence Quenching: While the parent carbazole scaffold is fluorescent, the introduction of nitro groups can quench the fluorescence, which may limit its application as a fluorescent sensor.
Conclusion
Functionalization of 1,8-diamidocarbazoles with dinitro groups is an effective strategy for significantly enhancing their anion binding affinities and inducing colorimetric sensing capabilities. The resulting receptors are highly sensitive but exhibit poor selectivity for basic anions due to their increased acidity, which favors a deprotonation mechanism. For applications requiring high sensitivity without the need for high selectivity among basic anions, dinitro-functionalized carbazoles are promising candidates. However, for the development of selective anion sensors, further modifications to the receptor design would be necessary to modulate the acidity and promote specific anion binding interactions.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 1,6-Dinitrocarbazole
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling 1,6-Dinitrocarbazole. The following procedural guidance is based on safety data for the closely related compound 3,6-Dinitrocarbazole and general best practices for handling hazardous chemicals, due to a lack of specific data for the 1,6-isomer.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Fire/Flame Resistant and Impervious Clothing | Wear suitable protective clothing to avoid skin contact.[1] | |
| Respiratory | Self-contained breathing apparatus | To be used for firefighting if necessary.[1] In general, handling should occur in a well-ventilated area to avoid the need for respiratory protection during routine use. |
Hazard Summary and First Aid
While specific toxicity data for this compound is limited, related dinitro-compounds are known to be highly hazardous. The following table outlines potential hazards and corresponding first aid measures.
| Hazard | Description | First Aid Measures |
| Inhalation | May be fatal if inhaled.[2] | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[1] |
| Skin Contact | May be fatal if in contact with skin.[2] | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | May cause irritation. | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | May be fatal if swallowed.[2] | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Fire/Explosion | Forms explosive mixtures with air on intense heating.[2] Dust can form explosive mixtures with air.[1] | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Use non-sparking tools.[1] |
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[1]
-
Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
Storage
-
Container: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Store apart from foodstuff containers or incompatible materials.[1]
Spill and Leak Procedure
-
Evacuation: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material in suitable, closed containers for disposal.[1]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in suitable and closed containers.[1]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
